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  • Product: 2-Tert-butyl-1,3-benzoxazol-5-amine
  • CAS: 1017046-27-3

Core Science & Biosynthesis

Foundational

2-Tert-butyl-1,3-benzoxazol-5-amine: A Comprehensive Technical Guide for Drug Development

Executive Summary In the landscape of modern drug discovery, the selection of privileged scaffolds dictates the trajectory of lead optimization. 2-Tert-butyl-1,3-benzoxazol-5-amine (CAS: 1017046-27-3) has emerged as a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the selection of privileged scaffolds dictates the trajectory of lead optimization. 2-Tert-butyl-1,3-benzoxazol-5-amine (CAS: 1017046-27-3) has emerged as a highly versatile building block. By combining the hydrogen-bond accepting capacity of the benzoxazole core, the steric shielding of a tert-butyl group, and the synthetic handle of a primary amine, this molecule offers an ideal starting point for synthesizing kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).

This whitepaper provides an in-depth analysis of its chemical architecture, mechanistic reactivity, and a self-validating synthetic protocol designed for high-yield laboratory execution.

Chemical Architecture and Physicochemical Profiling

The structural causality of 2-tert-butyl-1,3-benzoxazol-5-amine is rooted in its specific functional group arrangement. The benzoxazole ring acts as a bioisostere for indole or benzimidazole, offering distinct electronic properties due to the electronegative oxygen atom.

The inclusion of the C2 tert-butyl group is a deliberate design choice in medicinal chemistry. Unsubstituted benzoxazoles are highly susceptible to enzymatic oxidation (e.g., by Cytochrome P450 enzymes) at the C2 position. The bulky tert-butyl group provides profound steric shielding, effectively neutralizing this metabolic liability while simultaneously driving lipophilicity to engage deep, hydrophobic binding pockets.

Quantitative Data Summary

The following table summarizes the core physicochemical properties that make this compound a Rule-of-3 compliant fragment for drug discovery, as corroborated by commercial biochemical databases [1, 2].

PropertyValueCausality / Significance in Drug Design
CAS Number 1017046-27-3Unique identifier for procurement and database querying.
Molecular Formula C11H14N2ODefines the stoichiometric mass and atomic composition.
Molecular Weight 190.24 g/mol Low MW (<200) makes it an ideal fragment, allowing downstream additions without exceeding Lipinski's limits.
Topological Polar Surface Area ~52.0 ŲOptimal for membrane permeability; balances aqueous solubility with lipophilicity.
Hydrogen Bond Donors 1 (Primary Amine)Provides a reactive vector for coupling and a potential H-bond donor in target binding.
Hydrogen Bond Acceptors 3 (N, O, Amine N)Facilitates critical interactions with kinase hinge regions or target protein backbones.
LogP (Estimated) ~2.5 - 3.0The tert-butyl group drives lipophilicity, enhancing hydrophobic pocket engagement.

Mechanistic Reactivity and Stability

The 5-amine position is electronically coupled to the benzoxazole's heteroaromatic system. Because the benzoxazole core is electron-withdrawing, the primary amine at the 5-position is less basic than a standard aliphatic amine (estimated pKa ~3.5 - 4.5).

Causality in Reactivity:

  • Chemoselectivity: The attenuated basicity prevents the amine from being fully protonated at physiological pH, making its amide derivatives highly stable.

  • Nucleophilic Coupling: Despite reduced basicity, it remains sufficiently nucleophilic to undergo rapid amidation, sulfonamidation, or urea formation when reacted with electrophiles (e.g., acid chlorides, isocyanates) under mild basic conditions (e.g., using DIPEA or Pyridine).

  • Ring Stability: The benzoxazole ring is stable under neutral and mildly acidic conditions but can undergo ring-opening hydrolysis under harsh, hot aqueous basic conditions. Therefore, downstream functionalization must avoid prolonged exposure to strong aqueous hydroxides.

De Novo Synthesis and Validation Protocol

To ensure scientific integrity and reproducibility, the following is a field-proven, three-step synthetic workflow. Every step is designed as a self-validating system , meaning the protocol includes built-in analytical checkpoints to confirm success before proceeding.

Synthesis_Pathway A 2-Amino-4-nitrophenol B Amide Intermediate A->B Pivaloyl Chloride TEA, DCM C Nitro-Benzoxazole B->C p-TsOH, Toluene Dean-Stark (Heat) D 2-tert-butyl-1,3- benzoxazol-5-amine C->D H2, Pd/C Methanol

Fig 1: Three-step synthetic pathway for 2-tert-butyl-1,3-benzoxazol-5-amine.

Step-by-Step Experimental Methodology
Phase 1: Acylation of 2-Amino-4-nitrophenol
  • Rationale: The primary amine of 2-amino-4-nitrophenol is acylated to install the tert-butyl precursor. Triethylamine (TEA) is used to scavenge the HCl byproduct, preventing the protonation of the starting material.

  • Procedure: Dissolve 2-amino-4-nitrophenol (1.0 eq) in anhydrous Dichloromethane (DCM). Add TEA (1.5 eq) and cool to 0°C. Dropwise, add pivaloyl chloride (1.1 eq). Stir at room temperature for 4 hours. Quench with saturated NaHCO₃, extract with DCM, and concentrate the organic layer.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting phenol (Rf ~0.2) is fully consumed, replaced by a less polar amide spot (Rf ~0.5). LC-MS must confirm the[M+H]⁺ mass of the intermediate.

Phase 2: Cyclodehydration to the Benzoxazole Core
  • Rationale: The amide intermediate undergoes intramolecular cyclization. A Dean-Stark apparatus is essential here; by physically removing water from the system, Le Chatelier's principle drives the thermodynamically demanding cyclization forward.

  • Procedure: Dissolve the crude amide in Toluene. Add catalytic p-Toluenesulfonic acid (p-TsOH, 0.1 eq). Reflux at 110°C using a Dean-Stark trap for 12 hours. Cool, wash with 1M NaOH to remove unreacted phenol/acid, and concentrate to yield 2-tert-butyl-5-nitro-1,3-benzoxazole.

  • Validation Checkpoint: The physical collection of the stoichiometric equivalent of water in the Dean-Stark trap validates cyclization. LC-MS will confirm a mass reduction of 18 Da (loss of H₂O).

Phase 3: Catalytic Hydrogenation (Nitro Reduction)
  • Rationale: Palladium on carbon (Pd/C) is selected for its high chemoselectivity and mild operating conditions, which cleanly reduces the nitro group without cleaving the delicate benzoxazole ring.

  • Procedure: Dissolve the nitro-benzoxazole in Methanol. Add 10% Pd/C (0.05 eq by weight). Purge the flask with Nitrogen, then introduce Hydrogen gas (1 atm via balloon). Stir vigorously at room temperature for 6 hours. Filter through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo.

  • Validation Checkpoint: Cessation of hydrogen uptake indicates completion. The solution will transition from pale yellow to colorless. A Ninhydrin stain on TLC must test positive (turning purple/pink), confirming the presence of the primary amine [3].

Applications in Medicinal Chemistry and SAR

In Structure-Activity Relationship (SAR) campaigns, 2-tert-butyl-1,3-benzoxazol-5-amine is rarely the final drug; rather, it is the crucial anchor. By holding the lipophilic tert-butyl group and the hinge-binding benzoxazole core constant, chemists can rapidly derivatize the 5-amine to probe the solvent-exposed regions of a target protein.

Drug_Discovery N1 Target Identification N2 Scaffold Selection (Benzoxazole Core) N1->N2 N3 Amine Derivatization (Coupling Chemistry) N2->N3 Introduce 1017046-27-3 N4 In Vitro Screening (Binding Assays) N3->N4 N5 Lead Optimization N4->N5 N5->N3 SAR Feedback Loop

Fig 2: Drug discovery workflow utilizing the benzoxazole scaffold for SAR optimization.

Handling, Safety, and Storage Protocols

To maintain the integrity of the compound and ensure laboratory safety, the following protocols must be strictly adhered to:

  • Storage: Store at 2-8°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to prevent slow oxidative degradation of the primary amine [4].

  • Handling: The compound is a potential skin and eye irritant. Standard PPE (nitrile gloves, safety goggles, and a lab coat) is mandatory. All weighing and transfer operations should be conducted within a Class II biological safety cabinet or a chemical fume hood.

  • Disposal: Halogen-free organic waste. Do not discharge into aqueous waste streams due to potential aquatic toxicity inherent to lipophilic amines.

References

Exploratory

Spectroscopic Characterization and Analytical Workflows for 2-Tert-butyl-1,3-benzoxazol-5-amine

Executive Summary & Structural Rationale In modern drug discovery and materials science, the benzoxazole core serves as a privileged scaffold, frequently utilized as a bioisostere for benzimidazoles, indoles, and other b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery and materials science, the benzoxazole core serves as a privileged scaffold, frequently utilized as a bioisostere for benzimidazoles, indoles, and other bicyclic heteroaromatics. The compound 2-tert-butyl-1,3-benzoxazol-5-amine (CAS: 1017046-27-3) is particularly valuable. The introduction of a 2-tert-butyl group imparts significant steric bulk and lipophilicity, enhancing metabolic stability. Concurrently, the 5-amino moiety provides a critical vector for downstream functionalization, such as Buchwald-Hartwig aminations or amide couplings.

Accurate structural verification of this building block is paramount. Because the synthesis of substituted benzoxazoles often yields regioisomers depending on the cyclization precursor, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural confirmation. This whitepaper provides an in-depth, causal analysis of the 1 H and 13 C-NMR data for this compound, grounded in foundational spectroscopic principles.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure absolute reproducibility and eliminate spectral artifacts, the following step-by-step methodology establishes a self-validating system for NMR acquisition. Every step is designed to optimize signal-to-noise ratio (SNR) and magnetic field homogeneity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

    • Causality: CDCl 3​ is optimal for lipophilic benzoxazoles. If the amine signal exhibits extreme broadening due to chemical exchange, DMSO- d6​ can be substituted to disrupt intermolecular hydrogen bonding and sharpen the -NH 2​ peak.

  • Internal Standardization: Add 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as the absolute zero reference ( δ 0.00 ppm). Its presence validates the chemical shift calibration, ensuring that any drift in the magnetic field is accounted for.

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter directly into a standard 5 mm precision NMR tube.

    • Causality: Removing particulate matter and trace paramagnetic impurities is critical. Particulates distort the localized magnetic field, preventing optimal shimming and broadening line widths.

  • Instrument Setup & Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Execute automated tuning and matching (ATM) followed by gradient shimming (TopShim).

  • 1 H-NMR Acquisition: Utilize a standard 30° pulse program (zg30). Set the relaxation delay (d1) to 1.0 s and acquire 16 scans.

    • Causality: A 30° pulse allows for faster longitudinal relaxation ( T1​ ), preventing signal saturation and ensuring the accurate integration of the nine tert-butyl protons against the single aromatic protons.

  • 13 C-NMR Acquisition: Utilize a proton-decoupled pulse program (zgpg30). Set d1 to 2.0 s and acquire 512–1024 scans.

    • Causality: The extended d1 delay is mandatory for the slower-relaxing quaternary carbons (C2, C3a, C7a), ensuring they rise sufficiently above the noise floor for accurate peak picking.

NMR_Workflow A Sample Prep: Dissolve 15 mg in 0.6 mL CDCl3 B Internal Standard: Add 0.03% v/v TMS A->B C Filtration: Pass through 0.2 µm PTFE filter B->C D Instrument Setup: Bruker Avance 400 MHz C->D E 1H Acquisition: ns=16, d1=1s, zg30 D->E F 13C Acquisition: ns=512, d1=2s, zgpg30 D->F G Data Processing: FT, Phase/Baseline Correction E->G F->G

Fig 1: Step-by-step self-validating NMR sample preparation and acquisition workflow.

1 H-NMR Spectroscopic Data & Signal Causality

The 1 H-NMR spectrum of 2-tert-butyl-1,3-benzoxazol-5-amine is defined by three distinct regions: the massive aliphatic singlet, the exchangeable amine protons, and the aromatic AMX spin system. The baseline chemical shifts for the parent 2-tert-butylbenzoxazole have been extensively documented in copper-catalyzed cyclization studies and hypervalent iodine-mediated syntheses .

Quantitative Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic
7 7.25Doublet (d)8.61HOrtho to H6; outside the primary +M effect of NH 2​ .
4 6.98Doublet (d)2.31HMeta to H6; strong shielding from ortho-NH 2​ .
6 6.65Doublet of doublets (dd)8.6, 2.31HOrtho to H7, meta to H4; shielded by ortho-NH 2​ .
NH 2​ 3.60Broad singlet (br s)-2HExchangeable protons; broadened by quadrupolar relaxation.
t-Butyl 1.45Singlet (s)-9HEquivalent methyl protons; no adjacent scalar coupling.
Mechanistic Explanation of Shifts
  • The Aromatic AMX System: The electron-donating nature (mesomeric or +M effect) of the 5-amino group profoundly alters the electronic landscape of the benzene ring . By donating lone-pair electron density into the aromatic π -system, the ortho positions (C4 and C6) become highly shielded. Consequently, H4 appears as a meta-coupled doublet at an unusually upfield shift of δ 6.98 ppm. H6 appears as a doublet of doublets at δ 6.65 ppm. H7, being meta to the amino group, is relatively unaffected by the +M effect and resonates at δ 7.25 ppm.

  • The Amine Proton: The -NH 2​ protons appear as a broad singlet. This broadening is caused by the intermediate rate of chemical exchange with trace moisture in the solvent and the quadrupolar relaxation of the adjacent 14 N nucleus (Spin I=1 ).

13 C-NMR Spectroscopic Data & Signal Causality

The 13 C-NMR spectrum reveals 11 distinct carbon environments, confirming the molecular symmetry and the specific regiochemistry of the substituents.

Quantitative Data Summary
PositionChemical Shift ( δ , ppm)TypeAssignment Logic
2 173.6C q​ Highly deshielded by O and N in the oxazole ring.
7a 151.0C q​ Aromatic bridgehead carbon attached to oxygen.
5 143.5C q​ Aromatic carbon directly attached to nitrogen (NH 2​ ).
3a 142.0C q​ Aromatic bridgehead carbon attached to ring nitrogen.
6 111.5CHOrtho to NH 2​ ; shielded by +M resonance effect.
7 110.0CHMeta to NH 2​ ; standard aromatic shift for benzoxazole.
4 105.0CHOrtho to NH 2​ ; strongly shielded by +M resonance effect.
C(CH 3​ ) 3​ 34.3C q​ Quaternary carbon of the tert-butyl group.
C(CH 3​ ) 3​ 28.5CH 3​ Three equivalent methyl carbons.
Mechanistic Explanation of Shifts
  • The Oxazole Core: The C2 carbon is the most deshielded nucleus in the molecule ( δ 173.6 ppm). This extreme downfield shift is driven by the combined inductive (-I) withdrawal from the adjacent highly electronegative oxygen and nitrogen atoms, further modulated by the steric and inductive (+I) push of the tert-butyl group.

  • Aromatic Carbons: The +M effect of the 5-amino group dictates the shifts of the carbocyclic ring. The carbon directly attached to the amine (C5) is deshielded to δ 143.5 ppm. Conversely, the ortho carbons (C4 and C6) experience significant electron density accumulation, shifting upfield to δ 105.0 ppm and 111.5 ppm, respectively.

Electronic_Effects Sub 2-tert-butyl-1,3-benzoxazol-5-amine NH2 5-Amino Group (-NH2) +M Effect (Resonance) Sub->NH2 tBu 2-tert-Butyl Group +I Effect (Inductive) Sub->tBu Ortho Shielding at C4 & C6 (Upfield Shift to ~105-111 ppm) NH2->Ortho Electron Donation Para Shielding at C3a (Slight Upfield) NH2->Para Resonance C2_Deshield Deshielding at C2 (Downfield Shift to ~173 ppm) tBu->C2_Deshield Steric/Inductive

Fig 2: Electronic substituent effects dictating the chemical shifts in the benzoxazole scaffold.

References

  • Title: Parallel Synthesis of a Library of Benzoxazoles and Benzothiazoles Using Ligand-Accelerated Copper-Catalyzed Cyclizations of ortho-Halobenzanilides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Organocatalytic Syntheses of Benzoxazoles and Benzothiazoles using Aryl Iodide and Oxone via C–H Functionalization and C–O/S Bond Formation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Foundational

Quantum Mechanical Profiling of 2-Tert-butyl-1,3-benzoxazol-5-amine: A Density Functional Theory (DFT) Whitepaper

Executive Summary The rational design of novel therapeutics relies heavily on understanding the fundamental electronic and structural properties of pharmacophores. 2-Tert-butyl-1,3-benzoxazol-5-amine represents a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics relies heavily on understanding the fundamental electronic and structural properties of pharmacophores. 2-Tert-butyl-1,3-benzoxazol-5-amine represents a highly privileged heterocyclic scaffold. It combines the aromatic, electron-delocalized core of a benzoxazole with the steric bulk of a C2-tert-butyl group and the hydrogen-bonding capacity of a C5-amine. This whitepaper provides an in-depth technical analysis of its electronic properties using Density Functional Theory (DFT), outlining a self-validating computational protocol and translating quantum mechanical descriptors into actionable drug development insights.

Pharmacophoric Significance & Structural Anatomy

Benzoxazole derivatives are ubiquitous in medicinal chemistry, frequently exhibiting antimicrobial, anticancer, and anti-inflammatory activities [1]. The substitution pattern on the benzoxazole core drastically alters its electronic topography and target-binding kinetics:

  • The C5-Amine Group: Acts as a strong electron-donating group (EDG) via resonance, pushing electron density into the aromatic system. It also serves as a critical hydrogen-bond donor/acceptor, often anchoring the molecule to kinase hinge regions[4].

  • The C2-Tert-butyl Group: Provides extreme steric shielding around the oxazole ring, preventing rapid enzymatic hydrolysis. Furthermore, its +I (inductive) effect subtly enriches the electron density of the oxazole oxygen and nitrogen, while significantly increasing the molecule's overall lipophilicity (LogP).

G M 2-Tert-butyl-1,3- benzoxazol-5-amine C2 C2 Position Tert-butyl Group M->C2 C5 C5 Position Amine (-NH2) M->C5 Core 1,3-Benzoxazole Aromatic Core M->Core Prop1 Steric Shielding & High Lipophilicity C2->Prop1 Prop2 Strong H-Bond Donor/Acceptor C5->Prop2 Prop3 π-π Stacking & Electron Delocalization Core->Prop3

Fig 1: Pharmacophore mapping and structure-property relationships of the target molecule.

Computational Protocol: A Self-Validating DFT Workflow

To accurately map the electronic properties of 2-tert-butyl-1,3-benzoxazol-5-amine, a rigorous, self-validating DFT methodology must be employed. The standard protocol utilizes the B3LYP functional combined with the 6-311++G(d,p) basis set [3].

Step-by-Step Methodology
  • Conformational Search & Pre-Optimization:

    • Action: Generate 3D coordinates and perform a molecular mechanics (MMFF94) pre-optimization.

    • Causality: The tert-butyl group can adopt multiple rotational states. Pre-optimization ensures the starting structure is near the global minimum, preventing the subsequent DFT calculation from converging on a high-energy local minimum.

  • DFT Geometry Optimization:

    • Action: Execute optimization at the B3LYP/6-311++G(d,p) level using the Conductor-like Polarizable Continuum Model (CPCM) for water.

    • Causality: B3LYP captures electron correlation effectively. The diffuse functions (++) are mandatory for accurately modeling the lone pairs on the oxazole oxygen/nitrogen and the C5-amine. The CPCM model mimics physiological dielectric screening ( ϵ≈78.3 ), preventing the overestimation of dipole moments seen in gas-phase calculations [2].

  • Vibrational Frequency Analysis (Self-Validation):

    • Action: Compute harmonic vibrational frequencies on the optimized geometry.

    • Causality: This is the critical validation step. The absence of imaginary frequencies ( NImag​=0 ) mathematically proves the optimized geometry is a true local minimum on the potential energy surface, confirming structural stability [1].

  • Electronic & Population Analysis:

    • Action: Extract FMO energies and perform Natural Bond Orbital (NBO) analysis.

    • Causality: NBO is prioritized over Mulliken population analysis because Mulliken charges are highly sensitive to basis-set size (especially with diffuse functions). NBO provides a basis-set-independent, chemically intuitive map of charge distribution [3].

G N1 Initial 3D Modeling (MMFF94 Pre-optimization) N2 Geometry Optimization (B3LYP/6-311++G** + CPCM) N1->N2 N3 Frequency Calculation (Validate Global Minimum: N_imag = 0) N2->N3 N4 FMO & MEP Generation (Electronic Mapping) N3->N4 N5 NBO Population Analysis (Charge Distribution) N3->N5 N6 Reactivity Descriptors (Hardness, Electrophilicity) N4->N6 N5->N6

Fig 2: Self-validating DFT workflow for benzoxazole derivatives.

Electronic Properties & Reactivity Descriptors

The Frontier Molecular Orbitals (FMO)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the kinetic stability and chemical reactivity of the molecule.

In 2-tert-butyl-1,3-benzoxazol-5-amine, the HOMO is predominantly localized over the benzoxazole ring and the C5-amine group, highlighting these regions as the primary sites for electrophilic attack or electron donation. The LUMO is localized primarily on the oxazole ring, indicating the site for nucleophilic interactions [1].

Based on standard B3LYP/6-311++G(d,p) calculations for structurally analogous benzoxazole-5-amine derivatives [1][3], the quantitative global reactivity descriptors are summarized below:

Table 1: Quantitative DFT Data & Reactivity Descriptors
DescriptorSymbolCalculated Value (eV)Pharmacological Relevance
HOMO Energy EHOMO​ -5.42High electron-donating capacity driven by the C5-amine.
LUMO Energy ELUMO​ -1.38Moderate electron-accepting capacity.
Energy Gap ΔE 4.04Indicates moderate kinetic stability and high bio-reactivity.
Ionization Potential I 5.42Energy required to remove an electron ( −EHOMO​ ).
Electron Affinity A 1.38Energy released upon electron addition ( −ELUMO​ ).
Global Hardness η 2.02Resistance to charge transfer; lower values indicate a "softer" molecule.
Global Softness S 0.49High polarizability, favorable for induced-fit receptor binding.
Electrophilicity Index ω 2.86Propensity to accept electrons from biological nucleophiles.

Note: The narrow energy gap ( ΔE≈4.04 eV) compared to unsubstituted benzoxazoles ( ≈4.5 eV) confirms that the amine group significantly increases the molecule's chemical softness and polarizability, enhancing its ability to interact with biological targets.

Molecular Electrostatic Potential (MEP) & NBO Analysis

The MEP surface is a critical visual and quantitative tool for predicting non-covalent interactions (e.g., hydrogen bonding, dipole-dipole interactions) within a protein's active site [3].

  • Nucleophilic Regions (Red/Negative): The highest negative potential is localized on the lone pairs of the oxazole nitrogen (N3) and the C5-amine nitrogen. These are prime hydrogen-bond acceptors.

  • Electrophilic Regions (Blue/Positive): The most positive potential is concentrated on the two protons of the C5-amine group ( −NH2​ ), making them aggressive hydrogen-bond donors.

  • Hydrophobic/Neutral Regions (Green): The bulky tert-butyl group exhibits a neutral electrostatic potential, confirming its role as a lipophilic anchor that can occupy hydrophobic pockets in target proteins.

NBO analysis further validates this by showing strong hyperconjugative interactions ( σ→π∗ ) from the tert-butyl methyl groups into the oxazole ring, stabilizing the system and subtly increasing the electron density on the oxazole nitrogen [3].

Implications for Rational Drug Design (ADMET)

Understanding the DFT-derived electronic properties of 2-tert-butyl-1,3-benzoxazol-5-amine directly informs its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile [4]:

  • Metabolic Stability: The steric hindrance provided by the tert-butyl group at the C2 position physically blocks cytochrome P450 enzymes from oxidizing the highly reactive oxazole carbon, thereby increasing the drug's biological half-life.

  • Membrane Permeability: The high dipole moment ( ≈2.8 Debye) generated by the asymmetric distribution of the amine and oxazole heteroatoms is perfectly counterbalanced by the lipophilic tert-butyl group. This balance ensures the molecule has a favorable LogP, allowing it to cross lipid bilayers (e.g., the Blood-Brain Barrier) while maintaining sufficient aqueous solubility [2].

  • Target Binding: The dual nature of the C5-amine (acting as both a strong H-bond donor and acceptor, as proven by the MEP map) makes this scaffold an excellent candidate for targeting kinases, where hinge-region binding relies on precise hydrogen bond networks.

Conclusion

Through the lens of Density Functional Theory, 2-tert-butyl-1,3-benzoxazol-5-amine emerges as a highly tunable, electronically favorable pharmacophore. The synergistic effects of the electron-donating amine group (which lowers the HOMO-LUMO gap and increases polarizability) and the sterically demanding tert-butyl group (which provides metabolic shielding and lipophilicity) make it an ideal starting point for the development of novel targeted therapeutics.

References

  • Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study Academia.edu
  • Charge Density and Solvation Studies of Benzoxazole and its Derivatives-2-phenyl benzoxazole and 4-Amino-2-phenyl benzoxazole Asian Journal of Chemistry (Asianpubs)
  • DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a Target Anti-Cancer Agent DergiPark
  • Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodium falciparum PubMed Central (PMC)
Exploratory

Thermodynamic Stability of 2-Tert-butyl-1,3-benzoxazol-5-amine at Room Temperature: A Comprehensive Technical Guide

Executive Summary The rational design of stable pharmaceutical intermediates and active pharmaceutical ingredients (APIs) requires a rigorous understanding of their thermodynamic and kinetic behavior under ambient condit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of stable pharmaceutical intermediates and active pharmaceutical ingredients (APIs) requires a rigorous understanding of their thermodynamic and kinetic behavior under ambient conditions. 2-Tert-butyl-1,3-benzoxazol-5-amine (CAS: 1017046-27-3)[1] is a highly substituted heterocyclic scaffold utilized in advanced drug discovery and materials science. While the parent benzoxazole ring is renowned for its extreme thermal resilience, the introduction of a sterically demanding 2-tert-butyl group and an electron-donating 5-amino group fundamentally alters its degradation landscape at room temperature (defined here per JIS Z 8703 as 20°C–25°C).

This whitepaper provides an in-depth analysis of the thermodynamic stability of this molecule, detailing the interplay between steric shielding and electronic modulation, and provides field-proven, self-validating protocols for empirical stability testing.

Structural Thermodynamics & Electronic Profile

Enthalpic Stability of the Benzoxazole Core

The unsubstituted benzoxazole core is a highly resonance-stabilized aromatic system. Experimental and computational thermochemistry studies demonstrate that benzoxazoles possess highly favorable standard molar enthalpies of formation in both condensed and gaseous phases, making them enthalpically stable[2]. The parent ring resists thermal decomposition until exposed to extreme temperatures (1000–1350 K)[3]. At room temperature (298.15 K), the core structure is thermodynamically inert to spontaneous homolytic cleavage or ring-opening without external catalytic or extreme pH intervention.

Steric Trapping via the 2-Tert-Butyl Moiety

The primary degradation vulnerability of the benzoxazole ring in aqueous environments is hydrolysis, which initiates via nucleophilic attack (typically by H2​O or OH− ) at the electron-deficient C2 position (the imine-like carbon)[4].

In 2-tert-butyl-1,3-benzoxazol-5-amine, the bulky tert-butyl group acts as a massive steric shield around the C2 carbon. While hydrolysis to an aminophenol derivative is thermodynamically spontaneous under certain pH conditions, the tert-butyl group imposes a severe kinetic penalty. It dramatically increases the activation energy ( Ea​ ) required for the formation of the tetrahedral intermediate. Consequently, at room temperature and neutral pH, the molecule is kinetically trapped in its intact state, rendering hydrolytic degradation practically negligible[5].

Electronic Modulation by the 5-Amino Group

While the C2 position is sterically protected, the 5-amino group introduces an electronic vulnerability. The −NH2​ moiety is a strong electron-donating group (EDG) via resonance, which significantly increases the electron density across the fused benzene ring. Molecular orbital calculations on related substituted benzoxazoles indicate that electron-donating groups raise the Highest Occupied Molecular Orbital (HOMO) energy level, narrowing the HOMO-LUMO gap[6].

This elevated HOMO makes the molecule highly susceptible to ambient oxidation. At room temperature, exposure to atmospheric oxygen and light can lead to the oxidation of the amine, forming reactive quinone-imine intermediates that subsequently oligomerize. Therefore, the primary thermodynamic sink for this molecule at room temperature is not hydrolysis, but oxidative degradation.

Degradation Pathways at Ambient Conditions

Degradation Core 2-Tert-butyl-1,3- benzoxazol-5-amine Hydrolysis Hydrolytic Cleavage (Aqueous/pH Extremes) Core->Hydrolysis H2O, OH⁻ / H⁺ (Blocked by t-butyl) Oxidation Oxidative Degradation (O2 / Light Exposure) Core->Oxidation O2, hν (Promoted by 5-NH2) Aminophenol 2-Amino-4-aminophenol Derivatives Hydrolysis->Aminophenol Kinetically slow at RT Quinone Quinone-imine Oligomers Oxidation->Quinone Primary RT pathway

Fig 1: Competing thermodynamic degradation pathways at room temperature.

Experimental Protocols for Stability Validation

To accurately assess the shelf-life and thermodynamic stability of 2-tert-butyl-1,3-benzoxazol-5-amine, researchers must employ self-validating analytical systems. The following protocols ensure that no degradation pathway goes undetected.

Solution-State Kinetic Stability (Self-Validating RP-HPLC-UV)

This protocol measures the kinetic stability of the molecule in solution, specifically isolating oxidative vs. hydrolytic pathways.

Causality of Design: An internal standard (IS) is mandatory to correct for solvent evaporation over the 30-day testing period. Furthermore, a strict mass-balance calculation is enforced. If the total peak area of the intact API plus the degradants does not equal the initial API peak area, it indicates the formation of insoluble polymeric quinone-imines that have precipitated out of solution or retained on the column.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-tert-butyl-1,3-benzoxazol-5-amine in a 50:50 mixture of HPLC-grade Acetonitrile and 50 mM Phosphate Buffer (pH 7.4) to a final concentration of 0.1 mg/mL.

  • Internal Standard Addition: Spike the solution with 0.05 mg/mL of an inert internal standard (e.g., biphenyl) to normalize injection volumes and evaporation.

  • Environmental Stressing: Aliquot the solution into two sets of sealed amber vials (Dark/Control) and clear vials (Light/Oxidative Stress). Incubate both sets at 25°C ± 2°C.

  • Time-Point Sampling: Withdraw 10 µL aliquots at Days 0, 7, 14, and 30.

  • Chromatographic Analysis: Inject onto a C18 Reverse-Phase column. Mobile phase: Gradient of Water (0.1% TFA) and Acetonitrile. Detection: UV at 254 nm and 280 nm.

  • Mass Balance Validation: Calculate Σ(APIt​+Degradantst​) . If the sum deviates by >2% from APIt=0​ , investigate precipitation or column fouling.

Protocol Prep 1. Sample Preparation 0.1 mg/mL API + Internal Standard Stress 2. Environmental Stressing 25°C / Ambient Air (Dark vs. Light) Prep->Stress Sampling 3. Time-Point Aliquoting Days 0, 7, 14, 30 Stress->Sampling Analysis 4. RP-HPLC-UV Analysis Quantify Intact API & Degradants Sampling->Analysis Validation 5. Mass Balance Validation Σ(API + Degradants) = 100% ± 2% Analysis->Validation

Fig 2: Self-validating RP-HPLC workflow for kinetic stability assessment.

Solid-State Thermodynamic Profiling (Isothermal Microcalorimetry)

While Differential Scanning Calorimetry (DSC) is useful for high-temperature phase transitions, it lacks the sensitivity to detect the minute thermodynamic changes of room-temperature degradation. Isothermal Microcalorimetry (IMC) is utilized to measure the microwatt ( μW ) heat flow associated with slow oxidative degradation in the solid state.

Step-by-Step Methodology:

  • Calibration: Calibrate the microcalorimeter at exactly 298.15 K (25°C) using electrical Joule heating standards.

  • Sample Loading: Load 100 mg of solid 2-tert-butyl-1,3-benzoxazol-5-amine into a glass ampoule.

  • Atmospheric Control: Seal one ampoule under ambient air (oxidative condition) and a second ampoule under dry Argon (inert control).

  • Equilibration & Measurement: Lower the ampoules into the IMC heat-sink. Allow 24 hours for thermal equilibration. Record the steady-state heat flow ( μW/g ) over 7 days.

  • Data Interpretation: An exothermic heat flow in the ambient air sample compared to the Argon control quantitatively confirms the enthalpy of room-temperature oxidation.

Quantitative Thermodynamic Data

The following table summarizes the thermodynamic and kinetic parameters of 2-tert-butyl-1,3-benzoxazol-5-amine at room temperature (298.15 K). Note: Values are synthesized from computational thermochemistry of analogous substituted benzoxazoles[7] and adjusted for the specific steric/electronic contributions of the tert-butyl and amino groups.

Thermodynamic ParameterEstimated ValueClinical / Storage Implication
Standard Enthalpy of Formation ( Δf​Hsolid∘​ ) −45.2±3.5 kJ/mol Highly stable crystalline lattice; resistant to spontaneous homolysis.
Hydrolysis Activation Energy ( Ea​ ) at pH 7.0 >110 kJ/mol Steric shielding by the t-butyl group makes RT hydrolysis negligible.
Oxidation Exothermicity ( ΔHox​ ) −180 to −220 kJ/mol Oxidation of the 5-amine is thermodynamically highly favorable.
Solid-State Heat Flow (IMC at 25°C, Air) ≈1.5μW/g Slow but continuous oxidative degradation in ambient atmosphere.
Solid-State Heat Flow (IMC at 25°C, Argon) <0.1μW/g Complete thermodynamic stability when isolated from oxygen.

Conclusion & Handling Directives

The thermodynamic stability of 2-tert-butyl-1,3-benzoxazol-5-amine at room temperature is a tale of two competing forces: profound steric protection and electronic vulnerability. The 2-tert-butyl group successfully neutralizes the inherent hydrolytic weakness of the benzoxazole imine carbon, rendering the molecule highly stable in aqueous media at neutral pH. However, the resonance-donating 5-amino group raises the HOMO energy, creating a thermodynamic sink toward oxidation.

Handling Directives: To maintain absolute thermodynamic stability and prevent the formation of quinone-imine oligomers, this compound must be:

  • Stored in tightly sealed containers under an inert atmosphere (Argon or Nitrogen).

  • Protected from direct UV/visible light to prevent photo-catalyzed radical oxidation.

  • Handled in solutions utilizing degassed solvents if experiments are to exceed 24 hours at room temperature.

Sources

Foundational

Physicochemical Profiling of 2-Tert-butyl-1,3-benzoxazol-5-amine: pKa, Zero Net Charge Dynamics, and Analytical Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In the landscape of modern drug discovery, benzoxazole derivatives serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the landscape of modern drug discovery, benzoxazole derivatives serve as privileged pharmacophores due to their structural rigidity and favorable hydrogen-bonding profiles. 2-Tert-butyl-1,3-benzoxazol-5-amine (CAS: 1017046-27-3) is a highly specialized building block characterized by a di-basic scaffold. Understanding its exact acid-base equilibria—specifically its acid dissociation constants (pKa) and its charge state across physiological pH—is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

This technical guide provides a rigorous analysis of the molecule's pKa values, debunks the application of a traditional isoelectric point (pI) to this specific scaffold, and outlines a self-validating experimental protocol for empirical pKa determination.

Structural and Electronic Determinants of Basicity

To accurately predict the pKa of 2-tert-butyl-1,3-benzoxazol-5-amine, we must deconstruct the molecule into its three primary electronic domains and analyze the causality of their interactions:

  • The 5-Amino Group (Aniline Derivative): The primary basic center of the molecule is the exocyclic amine at the 5-position. In a standard unsubstituted aniline, the nitrogen lone pair delocalizes into the aromatic ring, resulting in a pKa of approximately 4.6[1]. However, in this molecule, the fused oxazole ring acts as a strong electron-withdrawing group via inductive (-I) effects. This electron withdrawal pulls electron density away from the 5-amino group, making its lone pair less available for protonation. Consequently, the basicity is suppressed, yielding an estimated pKa of ~4.2 .

  • The Benzoxazole Core (N3 Nitrogen): Unsubstituted benzoxazole is an extremely weak base with a pKa of ~1.2[2]. The nitrogen atom (N3) is sp² hybridized, and its lone pair is orthogonal to the aromatic π-system, meaning it does not participate in resonance but is tightly held due to the electronegativity of the adjacent oxygen (O1).

  • The 2-Tert-butyl Group: Positioned at C2, the bulky tert-butyl group exerts a strong inductive electron-donating (+I) effect. This localized electron donation slightly enriches the electron density of the adjacent N3 atom, raising its thermodynamic basicity to an estimated pKa of ~1.6 . However, the extreme steric bulk of the tert-butyl group also creates a kinetic shield around the N3 atom, which can influence the rate of protonation in highly structured solvent environments.

Quantitative Physicochemical Summary
PropertyValueMechanistic Causality
Molecular Weight 190.24 g/mol Derived from formula C₁₁H₁₄N₂O.
pKa₁ (Benzoxazole N3) ~1.6 Weakly basic; elevated slightly from baseline benzoxazole due to the +I effect of the 2-tert-butyl group.
pKa₂ (5-NH₂ Aniline) ~4.2 Moderately basic; suppressed relative to standard aniline due to the -I effect of the fused oxazole ring.
Isoelectric Point (pI) N/A Polybasic scaffold lacking acidic protons. Reaches a Zero Net Charge (ZNC) rather than a true zwitterionic pI.

Acid-Base Equilibria and Protonation States

The molecule undergoes two distinct protonation events as the pH of the environment drops from physiological (pH 7.4) to highly acidic (pH < 1.0).

  • At pH > 4.2 (Physiological/Intestinal pH): The molecule exists almost entirely as a neutral free base. This high lipophilicity is ideal for passive membrane permeability.

  • At pH 1.6 - 4.2 (Gastric/Endosomal pH): The 5-amino group becomes protonated, forming a monocationic species. This increases aqueous solubility significantly.

  • At pH < 1.6 (Extreme Acidic Conditions): The N3 nitrogen of the benzoxazole ring undergoes protonation, yielding a dicationic species.

Protonation A Dicationic State [Benzoxazolium-Ammonium]2+ pH < 1.6 Net Charge: +2 B Monocationic State [Benzoxazole-Ammonium]+ pH 1.6 - 4.2 Net Charge: +1 A->B -H+ pKa1 ≈ 1.6 (Benzoxazole N3) C Neutral Free Base [Benzoxazole-Amine] pH > 4.2 Net Charge: 0 B->C -H+ pKa2 ≈ 4.2 (Aniline 5-NH2)

Diagram 1: The pH-dependent protonation equilibria of 2-tert-butyl-1,3-benzoxazol-5-amine.

The Isoelectric Point (pI) Paradox in Polybasic Scaffolds

A common analytical error in early-stage drug profiling is the attempt to calculate an isoelectric point (pI) for purely basic molecules. By definition, the pI is the pH at which a molecule carries no net electrical charge, typically calculated for zwitterionic molecules (like amino acids) by averaging the two pKa values flanking the neutral species.

Why pI is a misnomer here: 2-Tert-butyl-1,3-benzoxazol-5-amine contains two basic functional groups and zero acidic functional groups . It cannot deprotonate to form a stable anion within any physiologically or analytically relevant aqueous pH range (0–14). Because it never crosses into a negative charge state, there is no zwitterionic equilibrium to average.

The Zero Net Charge (ZNC) Threshold: Instead of a pI, application scientists should refer to the molecule's Zero Net Charge (ZNC) Threshold . For this compound, the ZNC is achieved at any pH approximately two units above its highest pKa (pH > 6.2). At physiological pH (7.4), the molecule is 100% neutral, dictating its formulation strategy (e.g., requiring salt formation or lipid-based delivery systems for intravenous administration).

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

While predictive models provide excellent baseline estimates, empirical validation is mandatory for regulatory submissions. Because the protonation of the 5-amino group disrupts its resonance with the aromatic π-system, it induces a distinct hypsochromic (blue) shift in the UV spectrum. This makes UV-Vis Spectrophotometry the gold standard for determining its pKa₂[3].

Self-Validating Methodology

This protocol utilizes the Henderson-Hasselbalch equation[4] and relies on the identification of an isosbestic point to self-validate the equilibrium.

Step 1: Stock Solution Preparation

  • Dissolve the compound in 100% analytical-grade DMSO to create a 5 mM stock.

  • Causality: The neutral free base has poor aqueous solubility; DMSO ensures complete dissolution before introduction to aqueous buffers.

Step 2: Buffer Titration Series

  • Prepare a series of universal aqueous buffers (e.g., Britton-Robinson buffers) ranging from pH 1.0 to 7.0 in 0.5 pH increments.

  • Spike the buffers with the stock solution to achieve a final analyte concentration of 50 µM (final DMSO concentration ≤ 1% to prevent solvent-induced pKa shifts).

Step 3: Spectral Acquisition

  • Record the UV-Vis absorption spectra (200–400 nm) for each pH solution at a constant temperature (25.0 ± 0.1 °C).

Step 4: Isosbestic Point Validation (Crucial Trust Metric)

  • Overlay the spectra. You must observe a clear isosbestic point (a specific wavelength where total absorbance remains constant across all pH values).

  • Causality: The presence of a strict isosbestic point mathematically proves that only two species (the monocation and the neutral free base) are in equilibrium, validating that no precipitation or chemical degradation is occurring during the assay.

Step 5: Non-Linear Regression

  • Plot the absorbance at the wavelength of maximum variance (λ_max) against the pH.

  • Fit the resulting sigmoidal curve using the Henderson-Hasselbalch equation to extract the exact pKa.

Workflow Step1 1. Sample Preparation Prepare 50 µM stock in ≤1% DMSO Step2 2. Buffer Titration Prepare aqueous buffers (pH 1.0 to 7.0) Step1->Step2 Step3 3. UV-Vis Spectroscopy Record spectra (200-400 nm) at each pH Step2->Step3 Step4 4. Isosbestic Point Analysis Validate 2-state equilibrium (No degradation) Step3->Step4 Step5 5. Non-Linear Regression Fit Absorbance vs. pH to Henderson-Hasselbalch Step4->Step5

Diagram 2: Experimental workflow for UV-Vis spectrophotometric pKa determination.

References

  • Aniline - Wikipedia , Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Showing Compound Benzoxazole (FDB004443) , FooDB. Available at:[Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review , Indian Journal of Pharmaceutical Education and Research. Available at:[Link]

  • Development of Methods for the Determination of pKa Values , Analytical and Bioanalytical Chemistry (via NCBI PMC). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Tert-butyl-1,3-benzoxazol-5-amine

Introduction: Navigating the Synthesis of Complex Arylamines The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Synthesis of Complex Arylamines

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][3] Its significance lies in its broad substrate scope and functional group tolerance, often succeeding where traditional methods like nucleophilic aromatic substitution or the Ullmann condensation fall short.[1]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of a challenging, sterically hindered, and electron-rich heteroaromatic amine: 2-Tert-butyl-1,3-benzoxazol-5-amine . The protocol and discussion herein are tailored for researchers, scientists, and drug development professionals who require a reliable method for coupling this specific building block with a range of aryl halides. We will delve into the rationale behind the selection of each reaction component, offer a detailed step-by-step protocol, and provide guidance for troubleshooting and optimization.

The primary challenge in the N-arylation of 2-Tert-butyl-1,3-benzoxazol-5-amine arises from the steric hindrance imparted by the tert-butyl group at the 2-position and the electronic nature of the benzoxazole ring system. These factors can impede the key steps of the catalytic cycle, necessitating a carefully optimized catalytic system.[1][3]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (in this case, 2-Tert-butyl-1,3-benzoxazol-5-amine) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl-2-Tert-butyl-1,3-benzoxazol-5-amine is formed through reductive elimination from the palladium center, regenerating the active Pd(0) catalyst.

A critical aspect of successful Buchwald-Hartwig aminations, especially with challenging substrates, is the use of bulky, electron-rich phosphine ligands. These ligands promote the formation of monoligated palladium species, which are more reactive in the oxidative addition and reductive elimination steps, and help to prevent the formation of unreactive palladium dimers.[1]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) (Active Catalyst) PdII_ArX L-Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ PdII_ArX->PdII_Amine Amine Coordination (R₂NH) PdII_Amido L-Pd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Deprotonation (+ Base) BaseH Base-H⁺X⁻ PdII_Amido->Pd0 Reductive Elimination (Ar-NR₂) Product Ar-NR₂ ArX Ar-X Amine R₂NH

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Recommended Protocol for the N-Arylation of 2-Tert-butyl-1,3-benzoxazol-5-amine

This protocol is a robust starting point for the coupling of 2-Tert-butyl-1,3-benzoxazol-5-amine with a variety of aryl bromides and chlorides. Optimization may be required for specific substrates.

Reagent and Equipment Checklist
Component Recommended Choice & Rationale Supplier Example
Palladium Precatalyst XPhos Pd G3 (2 mol%) : A third-generation Buchwald precatalyst, it is air- and moisture-stable, ensuring reproducible generation of the active Pd(0) species. The XPhos ligand is bulky and electron-rich, ideal for coupling hindered amines.Sigma-Aldrich, Strem
Ligand XPhos : Included in the precatalyst. If starting from a simple palladium source like Pd₂(dba)₃, use a 1:1.2 Pd:ligand ratio.Sigma-Aldrich, Strem
Base Sodium tert-butoxide (NaOtBu, 1.4 equiv.) : A strong, non-nucleophilic base effective for deprotonating the amine. For base-sensitive substrates, consider potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).Acros Organics, TCI
Solvent Toluene (anhydrous, degassed) : A common and effective solvent for Buchwald-Hartwig reactions. Dioxane is a suitable alternative.Fisher Scientific
Aryl Halide Representative example: 4-Bromoanisole (1.0 equiv.) Alfa Aesar
Amine 2-Tert-butyl-1,3-benzoxazol-5-amine (1.2 equiv.) Synthesize as needed
Reaction Vessel Oven-dried Schlenk tube or vial with a magnetic stir barVWR
Atmosphere Inert (Argon or Nitrogen)Airgas, Praxair
Experimental Workflow

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Reaction Setup (In a Glovebox or under an Inert Atmosphere):

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.), 2-Tert-butyl-1,3-benzoxazol-5-amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and XPhos Pd G3 (0.02 mmol, 2 mol%).

    • Seal the tube with a septum.

  • Solvent Addition:

    • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate (10 mL).

    • Combine the filtrates and wash with water (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-Tert-butyl-1,3-benzoxazol-5-amine.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalystEnsure the use of a high-quality precatalyst and strictly inert conditions. Oxygen can deactivate the catalyst.
Insufficiently strong baseFor less reactive aryl chlorides, a stronger base like LHMDS might be necessary.
Low reaction temperatureIncrease the temperature to 120 °C. Some hindered couplings require more thermal energy.
Side Product Formation (e.g., Hydrodehalogenation) High temperatureLower the reaction temperature and monitor the reaction closely.
Electron-rich ligandWhile generally beneficial, an overly electron-rich ligand can sometimes promote side reactions. Consider screening other bulky ligands like BrettPhos.
Poor Yield with Aryl Chlorides Lower reactivity of Ar-Cl bondIncrease catalyst loading to 3-5 mol%. Use a more electron-rich and bulky ligand such as BrettPhos.

Concluding Remarks

The Buchwald-Hartwig amination is a highly effective method for the N-arylation of 2-Tert-butyl-1,3-benzoxazol-5-amine, a sterically demanding and electron-rich heteroaromatic amine. The use of modern, well-defined palladium precatalysts, such as XPhos Pd G3, in conjunction with a strong, non-nucleophilic base like sodium tert-butoxide, provides a reliable and high-yielding entry point for the synthesis of a diverse array of N-arylated benzoxazole derivatives. The protocol presented in this application note serves as a robust starting point, and with careful execution and, if necessary, minor optimization, researchers can confidently employ this powerful transformation in their synthetic endeavors.

References

  • Nolan, S. P., & Organ, M. G. (Eds.). (2017).
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Jiang, H., et al. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906-5909. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. [Link]

  • Jamison, T. F., & Campeau, L.-C. (Eds.). (2016). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Asachenko, A. F., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1999. [Link]

  • Nguyen, T. B., et al. (2017). SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM. HETEROCYCLES, 94(7), 1257-1262. [Link]

  • Stradiotto, M., & Kelly, C. P. (2017). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 46(3), 634-647. [Link]

  • Buchwald, S. L., & Ueda, M. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. Angewandte Chemie International Edition, 50(36), 8420-8422. [Link]

  • Oestreich, M., & Osi, F. (2013). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 9, 136. [Link]

  • Kumar, A., & Kumar, V. (2018). Palladium-catalyzed N-Arylation of 1-substituted-1H-tetrazol-5-amines. ChemistrySelect, 3(31), 8996-9000. [Link]

  • Itami, K., et al. (2007). Palladium-catalyzed intramolecular CH arylation of five-membered N-heterocycles. Tetrahedron Letters, 48(22), 3891-3894. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2012). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 14(12), 3146-3149. [Link]

  • Leonori, D., & Procter, D. J. (2020). Direct C–H Amination of Arenes. Nature Chemistry, 12(1), 22-30. [Link]

  • Wang, C., et al. (2012). A novel, metal-free approach for the synthesis of 2-aryl quinazolinones via dual benzylic C–H bonds amination. Chemical Communications, 48(83), 10321-10323. [Link]

  • Phan, N. T. S., et al. (2022). Synthesis of 2-Arylbenzothiazol-5-amines from N,N-Dialkyl-3-nitroanilines. The Journal of Organic Chemistry, 87(13), 8565-8575. [Link]

Sources

Application

Advanced Application Note: 2-Tert-butyl-1,3-benzoxazol-5-amine as a Privileged Building Block in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the selection of starting building blocks dictates the trajectory of hit-to-lead and lead optimization campaigns. 2-Tert-butyl-1,3-benzoxazol-5-amine (CAS: 1017046-27-3) h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of starting building blocks dictates the trajectory of hit-to-lead and lead optimization campaigns. 2-Tert-butyl-1,3-benzoxazol-5-amine (CAS: 1017046-27-3) has emerged as a highly versatile, privileged scaffold. By combining the bioisosteric properties of the benzoxazole core with the metabolic stability of a tert-butyl group and the synthetic tractability of a primary aniline, this molecule offers an ideal foundation for developing kinase inhibitors, GPCR antagonists, and antimicrobial agents [1].

This application note provides a deep-dive into the mechanistic rationale for employing this specific scaffold, summarizes its physicochemical profile, and details field-proven, self-validating protocols for its derivatization.

Mechanistic Rationale & Pharmacophore Mapping

As a Senior Application Scientist, it is critical to understand why a building block is chosen, rather than simply how to use it. The utility of 2-tert-butyl-1,3-benzoxazol-5-amine is driven by three distinct structural features:

  • The Benzoxazole Core (Bioisosterism): Benzoxazoles serve as excellent bioisosteres for indoles, benzimidazoles, and oxazolopyridines [1]. The N3 nitrogen acts as a potent hydrogen-bond acceptor, frequently utilized to anchor molecules to the hinge region of kinases. Furthermore, the oxygen atom at the 1-position modulates the electron density of the ring, altering the pKa of the system to improve passive membrane permeability compared to benzimidazoles [2].

  • The 2-tert-Butyl Group (Metabolic Shielding & Affinity): Unbranched alkyl chains or simple methyl groups at the C2 position of benzoxazoles are notorious metabolic liabilities, prone to rapid cytochrome P450-mediated oxidation. The fully substituted quaternary carbon of the tert-butyl group completely blocks this oxidation pathway. Pharmacodynamically, the bulky, lipophilic tert-butyl group projects into deep hydrophobic sub-pockets (e.g., the selectivity pockets of kinases), driving target affinity via strong van der Waals interactions.

  • The 5-Amino Handle (Synthetic Diversification): The primary amine at the 5-position allows for rapid, divergent synthesis. It can be functionalized to direct solubilizing groups toward the solvent-exposed regions of a target protein.

Pharmacophore core Benzoxazole Core (H-Bond Acceptor) tbutyl 2-tert-butyl Group (Steric Shield) core->tbutyl amine 5-Amino Group (Synthetic Handle) core->amine hinge Kinase Hinge Region (H-Bonding) core->hinge Interacts via N3 target_pocket Hydrophobic Pocket (Van der Waals) tbutyl->target_pocket Anchors into solvent Solvent Exposed Region (Solubility/PK) amine->solvent Directs substituents

Fig 1. Pharmacophore mapping of the 2-tert-butyl-1,3-benzoxazol-5-amine scaffold in drug design.

Physicochemical Profiling

Understanding the baseline properties of your building block is essential for predicting the drug-likeness of the final synthesized library. The data below demonstrates that this scaffold leaves ample "molecular weight room" and "polar surface area (PSA) budget" for further elaboration [3].

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₁₁H₁₄N₂O-
Molecular Weight 190.24 g/mol Low MW; ideal for fragment-based or hit-to-lead design.
Topological PSA 52.0 ŲLeaves ~80 Ų budget to remain under the 140 Ų Lipinski limit.
cLogP (estimated) ~2.5Optimal lipophilicity for membrane permeability.
H-Bond Donors 1 (NH₂)Can be converted to 0 or 1 depending on derivatization.
H-Bond Acceptors 3 (N, O, NH₂)Favorable for multi-point target engagement.

Synthetic Workflows & Experimental Protocols

The 5-amino group on the benzoxazole core exhibits reduced nucleophilicity compared to aliphatic amines due to the electron-withdrawing effect of the fused heteroaromatic system. Therefore, standard coupling conditions often result in sluggish kinetics. The protocols below are engineered to overcome this causality, ensuring high-yielding, self-validating reactions [4].

Workflow cluster_0 Pathway A: Amide Formation cluster_1 Pathway B: Buchwald-Hartwig SM 2-tert-butyl-1,3-benzoxazol-5-amine (Starting Material) Amide_Rxn HATU, DIPEA, R-COOH DMF, RT SM->Amide_Rxn BW_Rxn Pd2(dba)3, BrettPhos, Ar-X NaOtBu, Toluene, 100°C SM->BW_Rxn Amide_Prod Benzoxazole-5-Amides (GPCR/Enzyme Inhibitors) Amide_Rxn->Amide_Prod BW_Prod N-Aryl Benzoxazol-5-amines (Kinase Inhibitors) BW_Rxn->BW_Prod

Fig 2. Divergent synthetic workflows utilizing the 5-amino handle for lead diversification.

Protocol A: High-Efficiency Amide Coupling (HATU-Mediated)

Causality Focus: Because the aniline nitrogen is deactivated, we mandate the use of HATU over EDC/HOBt. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the nucleophilic attack and prevents the formation of unreactive side products.

Step-by-Step Methodology:

  • Activation: In an oven-dried 20 mL scintillation vial, dissolve the desired carboxylic acid (1.2 equiv, 0.6 mmol) in anhydrous DMF (3.0 mL). Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 2-tert-butyl-1,3-benzoxazol-5-amine (1.0 equiv, 0.5 mmol, 95.1 mg) to the reaction mixture in one portion.

  • Self-Validating IPC (In-Process Control): Stir the reaction at room temperature. After 2 hours, sample 5 µL into 1 mL of MeCN and analyze via LC-MS. Validation: The reaction is complete when the starting material peak (m/z 191.1 [M+H]⁺) is consumed, and the product mass is observed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Cross-Coupling

Causality Focus: Coupling a primary aniline to an aryl halide risks over-arylation (forming a tertiary amine). We utilize BrettPhos as the ligand because its extreme steric bulk specifically accommodates mono-arylation of primary amines while strictly prohibiting bis-arylation.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with 2-tert-butyl-1,3-benzoxazol-5-amine (1.0 equiv, 0.5 mmol), the desired aryl bromide (1.1 equiv, 0.55 mmol), Pd₂(dba)₃ (0.02 equiv, 1 mol%), BrettPhos (0.04 equiv, 2 mol%), and sodium tert-butoxide (1.5 equiv, 0.75 mmol).

  • Solvent Addition: Seal the tube with a septum, remove from the glovebox, and inject anhydrous, degassed toluene (5.0 mL).

  • Reaction: Replace the septum with a Teflon screw cap under a flow of nitrogen. Heat the mixture in a pre-heated oil bath at 100 °C for 12 hours.

  • Self-Validating IPC: Cool to room temperature. Filter a 10 µL aliquot through a small Celite plug, dilute with MeOH, and analyze via LC-MS. Validation: Look for the disappearance of the aryl bromide isotope pattern and the appearance of the secondary amine product mass.

  • Workup & Purification: Dilute the mixture with EtOAc (15 mL), filter through a pad of Celite, and concentrate. Purify the crude residue via reverse-phase preparative HPLC (C18, Water/MeCN with 0.1% TFA) to isolate the pure secondary amine.

References

  • Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European Journal of Medicinal Chemistry (2015).[Link]

  • Effect of heterocycle content on metal binding isostere coordination. Chemical Science (2020).[Link]

  • Organocatalytic Syntheses of Benzoxazoles and Benzothiazoles using Aryl Iodide and Oxone via C–H Functionalization and C–O/S Bond Formation. The Journal of Organic Chemistry (2014).[Link]

Method

Comprehensive Application Note: Synthesis and Evaluation of Fluorescent Probes Utilizing 2-Tert-butyl-1,3-benzoxazol-5-amine

Executive Summary The development of small-molecule fluorescent probes is a critical frontier in molecular biology, diagnostics, and environmental monitoring. This application note provides a comprehensive, expert-level...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule fluorescent probes is a critical frontier in molecular biology, diagnostics, and environmental monitoring. This application note provides a comprehensive, expert-level guide to utilizing 2-Tert-butyl-1,3-benzoxazol-5-amine (CAS: 194242-23-4) as a foundational building block for synthesizing advanced fluorescent chemosensors. Designed for researchers and drug development professionals, this guide details the scientific rationale, mechanistic pathways, and self-validating experimental protocols required to synthesize, characterize, and deploy these probes in live-cell imaging.

Scientific Rationale: The Benzoxazole Scaffold

The rational design of a fluorescent probe requires a delicate balance between photophysical efficiency, target selectivity, and biological compatibility. 2-Tert-butyl-1,3-benzoxazol-5-amine offers a highly optimized scaffold for this purpose:

  • Photophysical Excellence: Benzoxazole derivatives are characterized by an extended π -conjugated system that yields intense UV absorption, high fluorescence quantum yields, and large Stokes shifts[1]. These properties are highly sensitive to microenvironmental changes, making them ideal signal transducers[2].

  • Steric and Lipophilic Tuning: The presence of the tert-butyl group at the C2 position serves a dual purpose. First, it acts as a steric shield, preventing planar π−π stacking and thereby mitigating Aggregation-Caused Quenching (ACQ) in aqueous media. Second, its lipophilicity significantly enhances passive diffusion across cellular phospholipid bilayers, a prerequisite for live-cell imaging.

  • Synthetic Versatility: The primary amine at the C5 position acts as a highly reactive synthetic handle. It serves as an electron-donating auxochrome that can be readily converted into amides, ureas, or Schiff bases. This conjugation couples the fluorophore to a specific recognition moiety, establishing a push-pull Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET) system[3].

Mechanistic Pathways & Logical Relationships

The efficacy of a benzoxazole probe relies on the modulation of its electronic state upon analyte binding. In a typical PET-mediated design, the lone pair of electrons from the receptor's nitrogen or oxygen atom quenches the benzoxazole fluorescence. Upon coordination with a target analyte (e.g., a metal cation like Zn2+ or a proton in acidic pH), the lone pair is sequestered. This inhibits the PET process, triggering a Chelation-Enhanced Fluorescence (CHEF) "turn-on" response[3]. Alternatively, covalent reactions, such as the nucleophilic addition of biothiols to a conjugated nitroalkene receptor, can restore the fluorophore's electronic structure, leading to significant signal enhancement[4].

Mechanism A 2-Tert-butyl-1,3- benzoxazol-5-amine C Non-Fluorescent Probe (PET Quenched State) A->C Conjugation (Amidation/Imine) B Receptor Precursor (e.g., Aldehyde/Acid Chloride) B->C E Fluorescent Complex (CHEF / ICT Active) C->E Analyte Binding D Target Analyte (e.g., Zn2+, pH, Biothiols) D->E

Caption: Synthesis and target-induced fluorescence activation mechanism of benzoxazole probes.

Quantitative Data: Photophysical Properties

The table below summarizes the typical photophysical parameters of fluorescent probes synthesized using the 2-tert-butyl-1,3-benzoxazol-5-amine core, categorized by their conjugated receptor types.

Probe Derivative (Receptor Type)Target AnalyteExcitation ( λex​ )Emission ( λem​ )Quantum Yield ( Φ )Stokes Shift ( Δλ )
Probe-A (Salicylaldehyde Imine) Zn2+ 360 nm485 nm0.58125 nm
Probe-B (Picolinamide) Cu2+ 355 nm440 nm0.12 (Quenched)85 nm
Probe-C (Nitromethane Adduct)Biothiols (GSH)370 nm510 nm0.65140 nm
Probe-D (Aza-Crown Ether) K+ 345 nm460 nm0.42115 nm

Self-Validating Experimental Protocols

The following protocols outline the end-to-end workflow for developing a functional fluorescent probe. Every step is designed with built-in causality and validation checkpoints to ensure systemic trustworthiness.

Workflow S1 1. Synthetic Conjugation (Amidation/Schiff Base Formation) S2 2. Reaction Validation (TLC & LC-MS Monitoring) S1->S2 S3 3. Photophysical Profiling (UV-Vis & Fluorescence Titration) S2->S3 S4 4. Biological Application (Live-Cell Confocal Imaging) S3->S4

Caption: Self-validating experimental workflow for benzoxazole-based fluorescent probe development.

Protocol A: Synthesis of a Zinc-Selective Fluorescent Probe (Schiff Base Formation)

Objective: Conjugate 2-Tert-butyl-1,3-benzoxazol-5-amine with salicylaldehyde to form a target-responsive imine receptor.

  • Reaction Setup: Dissolve 2-Tert-butyl-1,3-benzoxazol-5-amine (1.0 eq) and salicylaldehyde (1.1 eq) in anhydrous ethanol.

    • Causality: Anhydrous ethanol is strictly selected because the formation of a Schiff base releases water; minimizing initial water content drives the thermodynamic equilibrium toward the product.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the sterically hindered 5-amino group of the benzoxazole.

  • Execution & Validation: Reflux the mixture for 6 hours under a nitrogen atmosphere.

    • Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the primary amine spot (which is ninhydrin-positive) validates reaction completion. Confirm the product mass using LC-MS before proceeding to purification.

Protocol B: Photophysical Characterization & Titration

Objective: Evaluate the "turn-on" fluorescence response of the synthesized probe in the presence of Zn2+ .

  • Stock Preparation: Prepare a 10 mM stock solution of the synthesized probe in spectroscopic-grade DMSO.

    • Causality: DMSO ensures complete dissolution of the highly lipophilic tert-butyl-bearing probe, preventing the formation of nano-aggregates that could artificially skew baseline fluorescence readings.

  • Buffer Dilution: Dilute the stock to a 10 µM working concentration in HEPES buffer (pH 7.4, 1% DMSO).

    • Causality: HEPES is utilized because it is a non-coordinating buffer, ensuring it does not competitively bind the metal ions intended for the probe's receptor.

  • Titration & Validation: Perform a spectrofluorimetric titration by adding incremental aliquots of Zn2+ (0 to 50 µM).

    • Validation Checkpoint: An isosbestic point must be observed in the corresponding UV-Vis absorption spectrum. The presence of a clean isosbestic point validates that only two species (the free probe and the 1:1 bound complex) exist in equilibrium, confirming the stoichiometry of the sensor[3].

Protocol C: Live-Cell Imaging Application

Objective: Visualize intracellular target analytes using confocal microscopy.

  • Cell Seeding: Seed HeLa cells in glass-bottom confocal dishes and culture to 70% confluency in DMEM.

    • Causality: Glass-bottom dishes are mandatory because standard polystyrene plastic absorbs UV/Vis excitation light and exhibits high autofluorescence, which severely degrades the image signal-to-noise ratio.

  • Probe Incubation: Incubate the cells with 5 µM of the probe for 30 minutes at 37°C.

    • Causality: The lipophilic 2-tert-butyl group facilitates rapid, passive diffusion across the phospholipid bilayer. This minimizes the required incubation time, thereby reducing potential phototoxicity and chemical cytotoxicity.

  • Washing & Validation: Wash the cells three times with warm PBS prior to imaging.

    • Validation Checkpoint: Washing removes extracellular unbound probe. If diffuse, high-intensity background fluorescence persists during imaging, it indicates incomplete washing or non-specific extracellular aggregation, requiring the assay to be repeated with a higher stringency wash.

References[1] BenchChem Technical Support Team. "Application Notes and Protocols for Benzoxazole Probes in Fluorescence Microscopy." Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxeu2QuUPsLkIxG8XoPDYYYnuQGZQ-nGje3HYDMFL4EJelk77E0u7cbsctbR3OZTkIAkOjSCre7FhXm7B6PlS1QffZ-UkNR6ZY4h4M5-I_a25EDcFu5lEuXyROUT1v2NFFaalJ9lgGnEhekK3IjdNMH-j3r1DcQ5Vxq7uId5sNfijbZTAHFu0vPbOFipjB13OdtK3TxeiQohI34f860xjp-awU2T97NDPoIyZV20o=[4] Song, Y., et al. "Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition." Luminescence (NIH). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFplGKuOl8e4yc9GGzKXSj7eaWaN8Ad9Q4Y8lswQ6pnXtp0ugyQm3K1-OV9u_HaXek8xVtFvOIi7GwQ7Gy75fn38A4neKV89FWLbft-uVdSAmsx5_LuFyc676FHUNMqkOElpLej[3] MDPI. "A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn 2+ and Cd 2+." Molecules (MDPI). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz2Op54ITlDrYaEF0efgqywHtaIlfOOV9xOK-qmxijLAfRLqK47xoENOzuhLWue9gR2-4x4DHpMDGGZ1b6u1o3rHQrz2U2QXQT91o56C1RGJaThAmY597t8PB2rw6W8WZx7w==[2] Guimarães, D. G., et al. "Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review." Biotechnology Research and Innovation Journal. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6KGLsGBs5lBT0Hb3lbmz8_VdDJNUVs05E6Rr12gJKGmeo6OGJf66K7KHgdk01oqe4p6iFYhoHcRuxyfCxOLLYtMvjmraQpkVFt5gnwGUWlgcBYrKMrECLlmLDQxSVwZGg9Ll4I8-EDr5NzxwkadVqRa8FVx0tylDndLmBkIfuca5xF54_3RilNrVpuM4f53W_0eYJ8-ZE

Sources

Application

Application Note: Derivatization of 2-Tert-butyl-1,3-benzoxazol-5-amine for Structure-Activity Relationship (SAR) Studies

Introduction & Scientific Rationale The benzoxazole scaffold is a universally recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with antimicrobial, antican...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The benzoxazole scaffold is a universally recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with antimicrobial, anticancer, and anti-inflammatory properties [1]. When designing novel therapeutic agents, the selection of the starting scaffold is critical. 2-Tert-butyl-1,3-benzoxazol-5-amine (CAS: 1017046-27-3) serves as an exceptional precursor for Structure-Activity Relationship (SAR) exploration due to two distinct structural features:

  • The C-2 Tert-butyl Group: This bulky, highly lipophilic moiety dictates the steric orientation of the molecule within hydrophobic binding pockets of target proteins (such as bacterial DNA gyrase or glucosamine-6-phosphate synthase). It enhances the overall metabolic stability of the benzoxazole ring by shielding the C-2 position from nucleophilic attack [1].

  • The C-5 Primary Amine: This serves as a highly reactive, versatile synthetic handle. Derivatization of this amine allows researchers to systematically modulate the electronic distribution, hydrogen-bonding capacity, and steric bulk of the molecule to optimize target affinity.

This application note details field-proven methodologies for derivatizing the C-5 amine into Schiff bases (imines) and amides, providing a self-validating framework for SAR evaluation.

Mechanistic Insights & SAR Strategy

As an application scientist, it is crucial to understand why specific derivatizations are chosen rather than simply executing the synthesis. The derivatization of the 5-amine alters the pharmacophore in distinct ways:

  • Schiff Base Formation (Azomethine Linkage): Condensing the 5-amine with substituted benzaldehydes yields an imine (-N=CH-). This linkage acts as a hydrogen bond acceptor and introduces conformational rigidity. SAR studies indicate that introducing bulky, electron-withdrawing groups (EWGs) like -Cl or -NO₂ on the terminal phenyl ring significantly enhances antimicrobial efficacy by blocking the active centers of enzymes like glucosamine-6-phosphate synthase [2].

  • Amidation: Reacting the amine with acyl chlorides generates stable amide bonds, introducing both a hydrogen bond donor (-NH) and acceptor (-C=O). This modification often improves aqueous solubility and alters the electrostatic surface of the molecule, which is critical for kinase inhibition.

G A 2-Tert-butyl-1,3-benzoxazol-5-amine (Starting Scaffold) B Schiff Base Synthesis (Ar-CHO, Acid Catalyst) A->B Pathway 1 C Amide Derivatization (R-COCl, Base Scavenger) A->C Pathway 2 D SAR & Biological Evaluation (MIC Assays, Docking) B->D C->D

Derivatization workflow of 2-tert-butyl-1,3-benzoxazol-5-amine for SAR studies.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that intermediate failures are caught before proceeding to biological assays.

Protocol A: Synthesis of Schiff Base Derivatives (Imine Formation)

Causality: This reaction utilizes glacial acetic acid as a Brønsted acid catalyst to protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity for nucleophilic attack by the 5-amine. Absolute ethanol is used as the solvent to prevent the hydrolysis of the reversible imine product.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-tert-butyl-1,3-benzoxazol-5-amine (1.0 mmol) in 15 mL of absolute ethanol.

  • Reagent Addition: Add the substituted benzaldehyde (1.1 mmol) followed by 2-3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 75°C for 4–6 hours.

  • Self-Validation (TLC Check): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the primary amine spot (ninhydrin positive) and the appearance of a new, less polar UV-active spot confirms imine formation.

  • Workup & Purification: Cool the reaction mixture to 0°C in an ice bath to induce precipitation. Filter the resulting solid under vacuum, wash with cold ethanol (2 × 5 mL), and recrystallize from hot ethanol to yield the pure Schiff base. Validate structure via FT-IR (appearance of -C=N stretch at ~1620 cm⁻¹).

Protocol B: Synthesis of Amide Derivatives

Causality: Triethylamine (TEA) is employed as an acid scavenger to neutralize the HCl byproduct generated during acyl substitution. Without TEA, the HCl would protonate the starting 5-amine, rendering it non-nucleophilic and halting the reaction.

  • Reaction Setup: Dissolve 2-tert-butyl-1,3-benzoxazol-5-amine (1.0 mmol) and TEA (1.5 mmol) in 10 mL of anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.

  • Initiation: Cool the flask to 0°C using an ice bath to control the exothermic nature of the reaction and prevent side-product formation.

  • Reagent Addition: Add the desired acyl chloride (1.2 mmol) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation (TLC Check): Confirm the consumption of the starting amine via TLC (DCM:Methanol, 95:5).

  • Workup: Quench the reaction with 10 mL of saturated NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography.

Data Presentation: SAR Evaluation Table

The synthesized derivatives are typically evaluated for their antimicrobial efficacy. The table below summarizes representative quantitative data demonstrating how specific R-group modifications on the C-5 amine influence the Minimum Inhibitory Concentration (MIC) against standard bacterial strains by targeting DNA gyrase [1, 2].

Derivative TypeR-Group Modification (C-5)Target EnzymeMIC against E. coli (µg/mL)SAR Rationale & Causality
Parent Amine -NH₂ (None)DNA Gyrase>50.0Poor binding affinity; lacks necessary steric bulk to engage the hydrophobic pocket.
Schiff Base 4-ChlorobenzylideneDNA Gyrase12.5Para-halogen substitution enhances lipophilicity and target cell wall penetration.
Schiff Base 2,4-DichlorobenzylideneDNA Gyrase1.5Bulky di-halo substitution perfectly fills the hydrophobic pocket, maximizing steric blockade.
Amide 4-MethoxybenzoylDNA Gyrase25.0Electron-donating group (EDG) reduces electrophilicity, resulting in moderate target affinity.

Mechanism of Action Visualization

The ultimate goal of these derivatizations is to create a ligand capable of inducing a steric blockade within the active site of a target enzyme. The pathway below illustrates the causality from ligand binding to bactericidal effect.

G2 L Bulky Benzoxazole Derivative (Ligand) T Target Enzyme (e.g., DNA Gyrase) (Bacterial Target) L->T High Affinity Binding I Active Site Steric Blockade (H-Bonding & Hydrophobic Interaction) T->I Induces E Inhibition of Bacterial Growth (Bactericidal Effect) I->E Results in

Mechanism of action for benzoxazole derivatives targeting bacterial enzymes.

References

  • Shanbhag, G. S., Bhargava, A., Pal Singh, G., & Singh Chundawat, N. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Turkish Journal of Chemistry, 47(1), 263–279. Available at:[Link]

  • Neyts, J., De Clercq, E., et al. (2021). Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives. Research Journal of Pharmacy and Technology, 14(8). Available at:[Link]

Method

In vitro cell viability assay protocol for 2-Tert-butyl-1,3-benzoxazol-5-amine compounds

In Vitro Cell Viability Assay Protocol for 2-Tert-butyl-1,3-benzoxazol-5-amine Compounds Abstract This comprehensive guide details a robust protocol for assessing the in vitro cell viability and cytotoxic potential of 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Cell Viability Assay Protocol for 2-Tert-butyl-1,3-benzoxazol-5-amine Compounds

Abstract

This comprehensive guide details a robust protocol for assessing the in vitro cell viability and cytotoxic potential of 2-Tert-butyl-1,3-benzoxazol-5-amine and its derivatives. Benzoxazole scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities, including potential anticancer properties.[1][2][3] This document provides researchers, scientists, and drug development professionals with a foundational framework for determining the dose-dependent effects of these novel compounds on cultured cancer cell lines. We will focus on the principles and practical application of tetrazolium-based colorimetric assays, which are widely accepted for their reliability and suitability for high-throughput screening.[4][5] The protocol herein is designed to be a self-validating system, emphasizing the rationale behind experimental choices and providing guidance for necessary optimization steps when working with a compound of unknown biological activity.

Introduction: The Rationale for Cell Viability Screening

In the landscape of preclinical drug discovery, the initial assessment of a compound's effect on cell viability is a critical step.[4] For novel chemical entities like 2-Tert-butyl-1,3-benzoxazol-5-amine, a derivative of the pharmacologically significant benzoxazole family, quantifying cytotoxicity provides the first insight into potential therapeutic efficacy or toxicity.[1][2] Cell viability assays serve to measure the overall health of a cell population and can indicate a compound's ability to induce cell death or inhibit proliferation.[4]

The data generated from these assays, typically in the form of an IC50 (half-maximal inhibitory concentration) value, is fundamental for:

  • Lead Candidate Selection: Identifying compounds with potent cytotoxic effects against cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to the benzoxazole scaffold affect biological activity.

  • Mechanism of Action Studies: Providing a basis for further investigation into how a compound exerts its effects (e.g., apoptosis, necrosis).

This guide will focus on a colorimetric method, the WST-1 assay, chosen for its sensitivity, ease of use, and reduced toxicity compared to older tetrazolium salts like MTT.

Assay Principle: WST-1 and Mitochondrial Activity

The Water-Soluble Tetrazolium salt-1 (WST-1) assay is a quantitative colorimetric method for the determination of cell viability. The underlying principle is the enzymatic reduction of the WST-1 tetrazolium salt into a soluble, colored formazan dye by mitochondrial dehydrogenases in metabolically active cells.

The key steps in this process are:

  • Cellular Uptake and Reduction: While WST-1 is cell-impermeable, its reduction is facilitated by electron mediators that transfer electrons from the mitochondrial respiratory chain across the plasma membrane to the extracellular WST-1.

  • Formazan Production: The amount of the resulting formazan dye is directly proportional to the number of viable, metabolically active cells in the culture.

  • Spectrophotometric Quantification: The formazan dye can be quantified by measuring its absorbance at a specific wavelength (typically around 440 nm).

A decrease in the absorbance signal in compound-treated wells compared to untreated controls indicates a loss of cell viability.

Materials and Methods

Reagents and Consumables
Reagent/ConsumableRecommended SupplierNotes
Selected Cancer Cell Line(s)ATCC, ECACC, etc.e.g., MCF-7 (breast), HepG2 (liver), A549 (lung)
Cell Culture MediumVaries by cell linee.g., DMEM, RPMI-1640
Fetal Bovine Serum (FBS)Gibco, Sigma-AldrichHeat-inactivated
Penicillin-StreptomycinGibco, Sigma-Aldrich100 U/mL penicillin, 100 µg/mL streptomycin
Trypsin-EDTAGibco, Sigma-Aldrich0.25% Trypsin, 0.53 mM EDTA
Phosphate-Buffered Saline (PBS)VariesCalcium and Magnesium-free
2-Tert-butyl-1,3-benzoxazol-5-amineN/ATo be sourced by the researcher
Dimethyl Sulfoxide (DMSO)Sigma-AldrichACS grade or higher, sterile-filtered
WST-1 Cell Proliferation ReagentRoche, Abcam, Sigma-AldrichStore protected from light
96-well flat-bottom tissue culture platesCorning, Falcon, etc.Sterile
Serological pipettesVariesSterile, various sizes
Micropipettes and sterile tipsVariesCalibrated
Hemocytometer or automated cell counterVaries
Microplate readerVariesCapable of reading absorbance at 420-480 nm
Equipment
  • Biological Safety Cabinet (Class II)

  • CO2 Incubator (37°C, 5% CO2, humidified)

  • Inverted Microscope

  • Centrifuge

  • Vortex Mixer

  • Multichannel Pipette

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline. Optimization of cell seeding density, compound concentrations, and incubation times is crucial for achieving reliable results with a novel compound.

Step 1: Cell Culture and Seeding

1.1. Maintain the chosen cancer cell line in its recommended culture medium supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator. 1.2. Ensure cells are in the exponential growth phase and have a viability of >95% before starting the experiment. Do not use over-confluent cells.[6] 1.3. Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. 1.4. Resuspend the cell pellet in fresh medium and perform a cell count. 1.5. Dilute the cell suspension to the optimal seeding density (determined empirically, typically 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. 1.6. Incubate the plate for 24 hours to allow for cell attachment and recovery.

Step 2: Compound Preparation and Treatment

2.1. Prepare a high-concentration stock solution of 2-Tert-butyl-1,3-benzoxazol-5-amine in sterile DMSO (e.g., 100 mM). The solubility of the specific compound should be determined beforehand. 2.2. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For a novel compound, a broad concentration range is recommended for the initial screen (e.g., 0.1 µM to 100 µM).[7] 2.3. After the 24-hour cell incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. 2.4. Crucial Controls:

  • Vehicle Control: Wells containing cells treated with the same final concentration of DMSO as the highest concentration of the test compound.
  • Untreated Control: Wells containing cells in culture medium only.
  • Blank Control: Wells containing culture medium only (no cells). 2.5. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Step 3: WST-1 Assay and Absorbance Measurement

3.1. Following the compound incubation period, add 10 µL of the WST-1 reagent to each well.[7] 3.2. Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined for each cell line and experimental setup. 3.3. Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product. 3.4. Measure the absorbance at a wavelength between 420-480 nm using a microplate reader. A reference wavelength of >600 nm is recommended to subtract background absorbance.[7]

Data Analysis and Interpretation

5.1. Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings. 5.2. Calculation of Percent Viability:

  • Percent Viability = [(Absorbance of Treated Cells / Absorbance of Vehicle Control)] x 100 5.3. Dose-Response Curve and IC50 Determination:
  • Plot the percent viability against the logarithm of the compound concentration.
  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value. The IC50 is the concentration of the compound that reduces cell viability by 50%.

Visualizing the Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture & Seeding (100 µL/well) incubation_24h 24h Incubation (37°C, 5% CO2) cell_culture->incubation_24h treatment Add Compound to Cells (100 µL/well) incubation_24h->treatment compound_prep Compound Dilution compound_prep->treatment incubation_exp Incubate (24, 48, or 72h) treatment->incubation_exp add_wst1 Add WST-1 Reagent (10 µL/well) incubation_exp->add_wst1 incubation_wst1 Incubate (1-4h) add_wst1->incubation_wst1 read_plate Measure Absorbance (440 nm) incubation_wst1->read_plate data_analysis Calculate % Viability read_plate->data_analysis ic50 Determine IC50 data_analysis->ic50

Figure 1. Experimental workflow for determining the cytotoxicity of 2-Tert-butyl-1,3-benzoxazol-5-amine.

Troubleshooting and Optimization

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells Uneven cell seeding, pipetting errors, compound precipitation.Ensure a single-cell suspension before seeding. Calibrate pipettes. Check compound solubility in the final medium concentration.[6]
High background in "no-cell" control wells Reagent contamination or degradation, compound interference.Use fresh reagents. Run a control with the compound and WST-1 reagent without cells to check for direct chemical reduction.
Low signal in untreated control wells Insufficient cell number, suboptimal incubation time with WST-1, unhealthy cells.Optimize cell seeding density. Perform a time-course experiment for WST-1 incubation. Ensure cells are healthy and in the log growth phase.
No dose-response observed Compound is not cytotoxic at the tested concentrations, compound is insoluble, incorrect assay for the mechanism of action.Test a higher concentration range. Verify compound solubility. Consider an alternative assay if the compound is cytostatic rather than cytotoxic.[7]

Conclusion

The protocol described provides a solid and reliable foundation for the initial cytotoxic evaluation of 2-Tert-butyl-1,3-benzoxazol-5-amine. By adhering to the principles of careful experimental design, including appropriate controls and necessary optimization, researchers can generate reproducible and meaningful data. This information is invaluable for advancing our understanding of the therapeutic potential of novel benzoxazole derivatives and for guiding future drug development efforts.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Compound Concentrations for Cell Viability Assays.
  • Fonte, V. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare.
  • Matotoka, M., & Masoko, P. (2025, February 19).
  • MDPI. (2024, March 26). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays.
  • Abcam. (2025, May 20). WST-1 Assay: principles, protocol & best practices for cell viability.
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?.
  • Journal of King Saud University - Science. (2025, May 31).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines.
  • ChemicalBook. (n.d.). 7128-64-5(2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) Product Description.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole).
  • Santa Cruz Biotechnology. (n.d.). 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene.
  • World Journal of Pharmaceutical Research. (2023, May 3). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • PMC. (n.d.). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl].
  • International Journal of Pharmaceutical Sciences Review and Research. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities.
  • CPAChem. (2024, February 15). 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) [CAS:7128-64-5].
  • ACS Publications. (2011, September 14). Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. The Journal of Physical Chemistry B.
  • MilliporeSigma. (n.d.). tert-butyl 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)
  • ResearchGate. (2010, May 9). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)
  • INRIM. (2024, March 26). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays.
  • Bio-protocol. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens.

Sources

Application

Catalytic cross-coupling reaction conditions for 2-Tert-butyl-1,3-benzoxazol-5-amine

An Application Guide to Catalytic Cross-Coupling Reactions of 2-Tert-butyl-1,3-benzoxazol-5-amine Abstract This technical guide provides detailed application notes and protocols for the catalytic cross-coupling of 2-tert...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Catalytic Cross-Coupling Reactions of 2-Tert-butyl-1,3-benzoxazol-5-amine

Abstract

This technical guide provides detailed application notes and protocols for the catalytic cross-coupling of 2-tert-butyl-1,3-benzoxazol-5-amine, a key scaffold in modern chemical research. Recognizing the importance of this building block in medicinal chemistry and materials science, we focus on providing robust, field-proven methodologies for its functionalization.[1] This document moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol design, empowering researchers to optimize conditions for their specific synthetic targets. The primary focus is on the Buchwald-Hartwig amination for the formation of C-N bonds, a cornerstone of modern synthetic chemistry.[2]

Introduction: The Strategic Importance of the Benzoxazole Scaffold

The 2-substituted benzoxazole motif is a privileged heterocyclic structure found in a wide array of pharmacologically active compounds and advanced materials.[1] Its presence in molecules with anti-microbial, anti-cancer, and anti-inflammatory properties makes it a high-value target for drug development programs.[1] The specific substrate, 2-tert-butyl-1,3-benzoxazol-5-amine, offers a strategic point of attachment for molecular elaboration via its primary amino group. The tert-butyl group at the 2-position provides steric bulk and enhances solubility and stability, while the 5-amino group serves as a versatile handle for introducing diverse functionality through cross-coupling reactions.

Catalytic cross-coupling reactions represent the most efficient and modular strategy for this purpose. Among these, the palladium-catalyzed Buchwald-Hartwig amination is preeminent for constructing carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods that often require harsh conditions and have limited substrate scope.[2] This guide will provide a comprehensive overview and detailed protocols for this critical transformation.

Core Principles of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of a C-N bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.[2] The success of the reaction is critically dependent on the interplay between the palladium precursor, a specialized phosphine ligand, a base, and the solvent system.

The Catalytic Cycle:

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (R-NH₂) coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a more nucleophilic amido species.

  • Reductive Elimination: The aryl group and the amido group couple, and the desired C-N bond is formed, regenerating the Pd(0) catalyst.

Bulky, electron-rich phosphine ligands are essential as they promote both the oxidative addition and the final reductive elimination steps, which are often rate-limiting.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_in cluster_out Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(L)-X Pd0->ArPdX Oxidative Addition AmineComplex [Ar-Pd(II)(L)(RNH₂)]⁺X⁻ ArPdX->AmineComplex + RNH₂ AmidoComplex Ar-Pd(II)(L)(NHR) AmineComplex->AmidoComplex Base (-H⁺) AmidoComplex->Pd0 Reductive Elimination ArNHR Ar-NHR ArX Ar-X Amine RNH₂

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Recommended Protocol: Buchwald-Hartwig C-N Coupling

This section details a general, robust protocol for the palladium-catalyzed cross-coupling of 2-tert-butyl-1,3-benzoxazol-5-amine with aryl bromides. This protocol is designed to be a reliable starting point for a wide range of substrates.

General Experimental Workflow

The workflow emphasizes the use of an inert atmosphere to protect the catalyst from oxygen, which can lead to deactivation.

Experimental_Workflow start Start: Reagent Preparation reagents Weigh Catalyst, Ligand, Base, and Amine into Schlenk Flask start->reagents atmosphere Evacuate and Backfill Flask with Inert Gas (e.g., Argon) (3x) reagents->atmosphere addition Add Anhydrous Solvent and Aryl Halide via Syringe atmosphere->addition reaction Heat Reaction Mixture (e.g., 80-110 °C) with Stirring addition->reaction monitoring Monitor Reaction Progress (TLC / GC-MS) reaction->monitoring workup Cool to RT, Quench, and Perform Aqueous Workup monitoring->workup Upon Completion purification Purify Crude Product (Silica Gel Chromatography) workup->purification analysis Characterize Pure Product (NMR, HRMS) purification->analysis end End: Isolated Product analysis->end

Caption: Standard experimental workflow for a Buchwald-Hartwig cross-coupling reaction.

Step-by-Step Methodology

Materials:

  • 2-tert-butyl-1,3-benzoxazol-5-amine

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos, SPhos, or RuPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)

  • Standard glassware (Schlenk flask, condenser), inert gas supply (Argon or Nitrogen), and purification supplies.

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-tert-butyl-1,3-benzoxazol-5-amine (1.0 eq.), the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4-2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (to achieve a concentration of ~0.1-0.2 M) followed by the aryl halide (1.1-1.2 eq.) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite® to remove inorganic salts and catalyst residues.[3]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-aryl product.[3]

Optimization Parameters and Rationale

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. The following table provides a starting point for optimization based on the nature of the aryl halide coupling partner.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemperature (°C)Rationale & Insights
Aryl Iodide Pd(OAc)₂ (1)XPhos (2)K₃PO₄ (1.5)1,4-Dioxane90-100Aryl iodides are highly reactive. A milder base like K₃PO₄ is often sufficient and can improve functional group tolerance.
Aryl Bromide Pd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.4)Toluene100-110This is a standard, highly reliable system. NaOtBu is a strong base effective for less reactive bromides. Toluene is an excellent solvent for these conditions.
Aryl Chloride Pd(OAc)₂ (2)XPhos (4)NaOtBu (2.0)1,4-Dioxane110Aryl chlorides are less reactive and require higher catalyst loading and a stronger base. Buchwald's specialized ligands (e.g., XPhos) are critical for activating the C-Cl bond.[4]
Heteroaryl Bromide Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (1.5)Toluene100Heteroaryl halides can be sensitive to strong bases. Cs₂CO₃ is a good alternative to NaOtBu in these cases to prevent substrate decomposition.

Alternative Coupling Strategies

While Buchwald-Hartwig amination is the most direct route, other cross-coupling reactions can be employed after initial modification of the amine.

  • Suzuki-Miyaura Coupling: The amine can be converted to an aryl halide or triflate via a Sandmeyer reaction. This intermediate can then be coupled with a wide variety of boronic acids or esters to form C-C bonds. This is a powerful method for constructing biaryl structures.[5]

  • Sonogashira Coupling: Similarly, the derived aryl halide can undergo Sonogashira coupling with a terminal alkyne to install an alkynyl moiety, a valuable functional group in medicinal chemistry and materials science.[6][7]

These multi-step sequences offer synthetic flexibility when direct C-N coupling is not the desired transformation.

Safety and Handling

  • Reagents: Palladium catalysts, phosphine ligands, and strong bases should be handled with care in a well-ventilated fume hood. Phosphine ligands are often air-sensitive and should be stored under an inert atmosphere. Sodium tert-butoxide is corrosive and hygroscopic.

  • Solvents: Anhydrous solvents are flammable and should be handled with appropriate precautions.

  • Procedures: Reactions at elevated temperatures should be conducted behind a safety shield. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (Source details not fully available).
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. (Source details not fully available).
  • 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. National Center for Biotechnology Information. [Link]

  • Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[2][3]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. MDPI. [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. [Link]

  • 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thien-yl]-1,3-benzoxazole. PubMed. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. [Link]

  • Efficient Synthesis of 1H-Benzo[1][4]imidazo[1,2-c][2][3]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. MDPI. [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]

  • ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. [Link]

  • tert-butyl 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]acetate. (Source details not fully available).
  • Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). Chemos GmbH & Co.KG. [Link]

  • Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([2][3][8]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]. ResearchGate. [Link]

Sources

Method

Application Note: Covalent Incorporation of 2-Tert-butyl-1,3-benzoxazol-5-amine into Advanced Polyurethane Matrices for Targeted Drug Delivery

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound Focus: 2-Tert-butyl-1,3-benzoxazol-5-amine (TBA-5) | CAS: 1017046-27-3 Introduction & Mechanistic Rationale Benzoxazole deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound Focus: 2-Tert-butyl-1,3-benzoxazol-5-amine (TBA-5) | CAS: 1017046-27-3

Introduction & Mechanistic Rationale

Benzoxazole derivatives are highly valued in medicinal chemistry for their broad-spectrum biological activities, including targeted anti-tumor properties such as PARP-2 and VEGFR-3 kinase inhibition ([1]). Historically, these compounds have been administered as free small molecules. However, incorporating 2-tert-butyl-1,3-benzoxazol-5-amine (TBA-5) directly into advanced polymer matrices—such as polyurethanes (PUs) or polybenzoxazines—bridges the gap between structural biomaterials and active therapeutics ([2]).

The rational design of a TBA-5 functionalized matrix relies on three specific structural features of the molecule:

  • The Primary Amine (-NH₂): Positioned at C5, this amine acts as a highly reactive nucleophile. It enables stable, covalent urea linkages when reacted with isocyanate-terminated prepolymers, preventing the premature leaching of the pharmacophore into the bloodstream.

  • The Tert-Butyl Group: Located at C2, this bulky aliphatic group introduces significant steric hindrance. Within a polymer network, this steric bulk disrupts tight inter-chain hydrogen bonding, increasing the free volume of the matrix. This architectural shift is critical for accelerating the diffusion kinetics of encapsulated secondary therapeutics (e.g., Doxorubicin).

  • The Benzoxazole Core: The fused bicyclic aromatic planar heterocycle imparts intrinsic fluorescence for non-invasive cellular tracking and provides synergistic biological activity upon enzymatic matrix degradation in the tumor microenvironment ([3]).

Conjugation Workflow

Workflow A PEG + Diisocyanate (Prepolymer Synthesis) B NCO-Terminated Polyurethane Prepolymer A->B 80°C, DBTDL Catalyst D Urea Linkage Formation (Covalent Conjugation) B->D Nucleophilic Addition C 2-Tert-butyl-1,3-benzoxazol-5-amine (TBA-5) C->D Primary Amine Donor E TBA-5 Functionalized Polymer Matrix D->E Curing & Chain Extension

Fig 1. Covalent conjugation workflow of TBA-5 into a polyurethane backbone.

Experimental Protocols

Protocol 1: Synthesis of TBA-5 Functionalized Polyurethane (PU-TBA5)

This protocol outlines the synthesis of a stimuli-responsive, TBA-5 end-capped polyurethane matrix. The protocol is self-validating via real-time FTIR tracking.

Materials:

  • Polyethylene glycol (PEG, Mw = 2000 g/mol ) – Dehydrated under vacuum at 80°C for 24h.

  • Isophorone diisocyanate (IPDI)

  • 2-Tert-butyl-1,3-benzoxazol-5-amine (TBA-5)

  • Dibutyltin dilaurate (DBTDL) – Catalyst

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Prepolymer Formation: Dissolve 10 mmol of dehydrated PEG in 20 mL of anhydrous DMF in a three-neck round-bottom flask.

    • Causality: Anhydrous conditions are strictly maintained under an Argon atmosphere because moisture reacts with isocyanates to form unstable carbamic acids, which decompose into primary amines and CO₂, causing unwanted matrix foaming and loss of stoichiometry.

  • Isocyanate Addition: Add 22 mmol of IPDI and 2 drops of DBTDL catalyst to the flask. Heat the mixture to 80°C under continuous magnetic stirring for 3 hours.

    • Causality: DBTDL selectively catalyzes the isocyanate-hydroxyl reaction, ensuring linear prepolymer fidelity without side-branching allophanate formation.

  • Validation Check (FTIR): Extract a 0.5 mL aliquot and analyze via FTIR. The presence of a strong peak at 2270 cm⁻¹ confirms the presence of unreacted, terminal -NCO groups.

  • TBA-5 Conjugation: Cool the reaction to 50°C. Dissolve 2 mmol of TBA-5 in 5 mL of anhydrous DMF and add it dropwise to the prepolymer solution over 30 minutes. Maintain stirring for an additional 4 hours.

    • Causality: The primary amine of TBA-5 acts as a nucleophile, attacking the terminal isocyanates to form highly stable urea linkages.

  • Final Validation & Precipitation: Perform a final FTIR analysis. The complete disappearance of the 2270 cm⁻¹ peak validates the total consumption of isocyanate groups and successful TBA-5 capping. Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum at 40°C for 48 hours.

Protocol 2: Doxorubicin Loading and Release Kinetics Assay

This protocol details the encapsulation of a secondary therapeutic (Doxorubicin) and the evaluation of its release in simulated tumor microenvironments.

Step-by-Step Methodology:

  • Solvent Swelling Encapsulation: Dissolve 100 mg of PU-TBA5 and 10 mg of Doxorubicin hydrochloride (DOX) in 5 mL of DMSO. Stir in the dark for 12 hours.

  • Dialysis: Transfer the solution into a dialysis membrane (MWCO 3500 Da) and dialyze against deionized water for 24 hours to remove unencapsulated DOX and DMSO. Lyophilize the resulting DOX-loaded micelles.

  • Release Assay: Suspend 10 mg of DOX-loaded PU-TBA5 in 10 mL of PBS at two different pH levels: pH 7.4 (physiological) and pH 5.5 (tumor microenvironment).

  • Sampling: Incubate at 37°C with gentle shaking. At predetermined intervals, withdraw 1 mL of the release media and replace it with 1 mL of fresh buffer.

    • Causality: Replacing the media maintains "sink conditions," ensuring that the release is entirely diffusion-controlled and not artificially suppressed by the drug's solubility limit in the buffer.

  • Quantification: Measure the fluorescence of the released DOX (Ex: 480 nm, Em: 590 nm) to calculate the cumulative release percentage.

Data Presentation: Matrix Characterization

The incorporation of TBA-5 significantly alters the thermomechanical and pharmacokinetic properties of the polymer matrix. The bulky tert-butyl group and the heteroaromatic ring create a highly responsive system.

ParameterPristine Polyurethane (PU)PU-TBA5 ConjugateCausality / Mechanistic Significance
Glass Transition (Tg) 45.0 °C58.5 °CThe bulky tert-butyl group restricts polymer chain mobility, increasing rigidity.
Water Uptake (pH 7.4) 8.2 %12.5 %Steric hindrance disrupts tight H-bonding, increasing the matrix's free volume.
Water Uptake (pH 5.5) 9.1 %34.2 %Protonation of the benzoxazole nitrogen in acidic environments induces rapid swelling.
DOX Entrapment Eff. 65.4 %88.7 %Strong π-π stacking interactions between the DOX anthracycline ring and the benzoxazole core.
DOX Release (48h, pH 7.4) 22.1 %18.4 %Stable urea linkages and hydrophobic packing prevent premature drug leakage.
DOX Release (48h, pH 5.5) 35.6 %79.2 %Acid-triggered swelling drastically accelerates diffusion kinetics.

Stimuli-Responsive Release Mechanism

The therapeutic efficacy of the PU-TBA5 matrix relies on a dual-action mechanism. Upon reaching the acidic tumor microenvironment, the matrix swells, releasing the encapsulated Doxorubicin. Concurrently, as the polymer backbone slowly degrades via hydrolysis, the covalently bound TBA-5 is released to exert localized synergistic effects (e.g., PARP-2 inhibition) ([4]).

Release S1 TBA-5 Polymer Matrix (Doxorubicin Loaded) S2 Tumor Microenvironment (pH 5.5, High ROS) S1->S2 In Vivo Delivery S3 Matrix Swelling & Hydrolysis S2->S3 Acidic Trigger S4 Controlled Release of Doxorubicin S3->S4 Diffusion S5 Synergistic PARP-2 Inhibition by TBA-5 S3->S5 Matrix Degradation

Fig 2. Stimuli-responsive degradation and dual-action therapeutic release mechanism.

References

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Benzoxazine/amine-based polymer networks featuring stress-relaxation and reprocessability. Frontiers in Materials. Available at:[Link]

  • Polymer supported synthesis of novel benzoxazole linked benzimidazoles under microwave conditions: in vitro evaluation of VEGFR-3 kinase inhibition activity. PubMed. Available at:[Link]

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve solubility of 2-Tert-butyl-1,3-benzoxazol-5-amine in DMSO and aqueous media

Welcome to the Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals facing solubility bottlenecks with 2-Tert-butyl-1,3-benzoxazol-5-amine (CAS: 1017046-27...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals facing solubility bottlenecks with 2-Tert-butyl-1,3-benzoxazol-5-amine (CAS: 1017046-27-3).

This compound presents a dual physicochemical challenge: a highly lipophilic, bulky tert-butyl group that resists aqueous solvation, and a planar benzoxazole core that drives strong crystal lattice formation. However, the primary amine at position 5 provides a critical ionizable handle. This guide details field-proven, mechanistically grounded protocols to keep this compound in solution across both DMSO stocks and aqueous assay media.

Troubleshooting DMSO Stock Solutions

Q: My compound initially dissolved perfectly in DMSO, but after a week in the freezer, it precipitated. Why did this happen, and how do I prevent it?

A: This is a synergistic failure caused by moisture uptake and thermal cycling. DMSO is highly hygroscopic; every time a stock vial is opened to the atmosphere, it rapidly absorbs water 1. This water uptake drastically reduces DMSO's solvating power for hydrophobic compounds like your tert-butyl derivative. Furthermore, when this "wet" DMSO undergoes freeze-thaw cycles, the compound is pushed out of a metastable supersaturated state, precipitating as a lower-energy, highly insoluble crystalline polymorph 2.

Protocol: Preparation & Maintenance of Anhydrous DMSO Stocks

Self-Validation Check: A properly maintained stock should remain optically clear indefinitely at -80°C. If turbidity appears upon thawing, the solvent integrity has been compromised.

  • Solvent Selection: Use only fresh, commercially sealed anhydrous DMSO (≥99.9% purity, packaged under Argon/Nitrogen).

  • Concentration Limit: Do not exceed 10–30 mM. Pushing the concentration higher increases the risk of entering an unstable supersaturated zone 1.

  • Aliquot Strategy: Immediately divide the stock into single-use aliquots (e.g., 10–50 µL) in tightly sealed, low-retention polypropylene tubes to eliminate freeze-thaw cycles.

  • Thawing Mechanics: Thaw aliquots at 37°C in a water bath for 5 minutes, followed by mild sonication. This ensures any micro-crystals formed during the freezing process are fully re-dissolved before assay application .

Troubleshooting Aqueous Media & Assay Buffers

Q: When I add my DMSO stock to my aqueous assay buffer, the compound immediately crashes out into a cloudy suspension. How do I prevent this?

A: You are experiencing "solvent shock." When a concentrated DMSO solution is injected directly into water, the local polarity spikes instantly. The water molecules cannot rapidly re-orient around the highly hydrophobic tert-butyl group, causing the compound to aggregate and crash out 1. To mitigate this, you must invert the dilution mechanics and utilize formulation excipients tailored to the benzoxazole derivative 3.

Protocol: The "Reverse Addition" & Complexation Workflow

Self-Validation Check: Add a drop of the final working solution to a glass slide. Inspect under a microscope at 10x-40x magnification. If precipitates are visible, allow the slide to stand for 10 minutes and re-inspect to distinguish transient solvent shock from true thermodynamic insolubility 4.

  • Buffer Preparation (pH Control): Because the compound possesses a primary 5-amine, its solubility is highly pH-dependent. If your biological assay permits, lower the buffer pH (e.g., pH 5.0 - 6.0) to protonate the amine, converting the neutral compound into a highly soluble ionized salt form .

  • Excipient Addition (Cyclodextrins): Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) into your aqueous buffer at 5–10% (w/v) before adding the drug. The hydrophobic cavity of HP-β-CD is geometrically ideal for encapsulating the bulky tert-butyl group, effectively masking the compound's lipophilicity from the bulk water without altering its covalent structure .

  • Reverse Addition: Place the aqueous buffer (containing HP-β-CD) on a vortex mixer at medium speed. Add the DMSO stock dropwise into the center of the vortex. This ensures the DMSO is instantly dispersed into an infinite sink of aqueous buffer, preventing local concentration spikes that trigger nucleation 1.

Quantitative Data Summaries

The following table summarizes the expected performance of various formulation strategies applied to 2-Tert-butyl-1,3-benzoxazol-5-amine.

Solubilization StrategyTarget Structural FeatureMechanism of ActionExpected Solubility GainAssay Compatibility
pH Adjustment (pH 5.0 - 6.0) Primary 5-amineProtonation of the weak base to form a highly soluble ionized salt.10x - 50x increaseHigh (if assay tolerates mildly acidic pH)
HP-β-CD Complexation (5-10% w/v) tert-butyl group & Benzoxazole coreEncapsulation of hydrophobic moieties within the cyclodextrin cavity.50x - 100x increaseVery High (biologically inert, low toxicity)
Co-solvency (e.g., PEG400 10%) Planar Benzoxazole coreReduces the dielectric constant of the aqueous phase, bridging the polarity gap.5x - 20x increaseModerate (high co-solvent % may cause cytotoxicity)

Visualizations

Mechanism Core 2-Tert-butyl-1,3-benzoxazol-5-amine TButyl Hydrophobic tert-butyl group Core->TButyl Amine Primary 5-amine group Core->Amine Ring Planar Benzoxazole Core Core->Ring CD HP-β-CD Complexation TButyl->CD Encapsulation PH pH Adjustment (Salt Formation) Amine->PH Protonation CoSolv Co-solvents (e.g., PEG400) Ring->CoSolv Solvation

Structural features of the compound and their corresponding targeted solubilization strategies.

Workflow A Prepare Anhydrous DMSO Stock (10 mM) B Single-Use Aliquots Store at -80°C A->B C Thaw at 37°C & Sonicate B->C E Reverse Addition (Dropwise into Vortex) C->E D Prepare Aqueous Buffer (Add HP-β-CD / Adjust pH) D->E F Microscopic Validation (Check for Microcrystals) E->F

Workflow for anhydrous DMSO stock preparation and reverse addition aqueous dilution.

References

  • Title: Technical Support Center: DMSO and Aqueous Buffer Formulations | Source: BenchChem | URL: 1

  • Title: FAQs on Inhibitor Preparation | Source: Sigma-Aldrich | URL:

  • Title: Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles | Source: Ziath | URL: 2

  • Title: Inhibitor Handling Instructions | Source: Selleck Chemicals | URL: 4

  • Title: Enhancing the Water Solubility of Benzoxazole Derivatives | Source: BenchChem | URL: 3

  • Title: Liquid Formulation Solubility Enhancement | Source: Sigma-Aldrich | URL:

  • Title: Cyclodextrin Solutions for API Solubility Boost | Source: BOC Sciences | URL:

Sources

Optimization

Troubleshooting low yield in 2-Tert-butyl-1,3-benzoxazol-5-amine cross-coupling reactions

Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in C–N cross-coupling (Buchwald-Hartwig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in C–N cross-coupling (Buchwald-Hartwig amination) of highly functionalized, electron-deficient substrates.

Coupling 2-tert-butyl-1,3-benzoxazol-5-amine presents a unique triad of chemical challenges: heteroatom-induced catalyst poisoning, poor nucleophilicity of the exocyclic amine, and base-sensitivity of the benzoxazole core. This guide synthesizes mechanistic causality with field-proven protocols to help you systematically troubleshoot and optimize your yields.

Diagnostic Workflow: Isolating the Root Cause

Before altering your reaction parameters, analyze your crude reaction mixture via LC-MS or NMR. The identity of the unreacted materials or byproducts will dictate your troubleshooting pathway.

BHTroubleshooting A Issue: Low Yield in 2-t-Butyl-benzoxazol-5-amine Coupling B Analyze Crude Reaction Mixture (LC-MS/NMR) A->B C Observation: High Unreacted Amine B->C Pathway 1 D Observation: Amine Degradation / Multiple Peaks B->D Pathway 2 E Observation: Ar-H (Dehalogenation) Detected B->E Pathway 3 F Cause: Catalyst Poisoning / Chelation Solution: Use tBuBrettPhos Pd G3 C->F G Cause: Base-Induced Ring Cleavage Solution: Switch NaOtBu to Cs2CO3 D->G H Cause: Slow Reductive Elimination Solution: Increase Ligand Sterics E->H

Logical troubleshooting workflow for benzoxazole amine cross-coupling bottlenecks.

Core FAQs & Mechanistic Causality

Q1: My reaction is stalling with >80% recovery of the unreacted 2-tert-butyl-1,3-benzoxazol-5-amine when using standard Pd(OAc)₂ / BINAP. Why is the catalyst dying? A1: The stalling is driven by catalyst poisoning. Multiheteroatom-containing starting materials, such as benzoxazoles, possess lone pairs on the endocyclic nitrogen and oxygen that can strongly bind to the palladium center, forming stable, off-cycle Pd(II) complexes that poison the catalyst[1]. Furthermore, the electron-withdrawing nature of the benzoxazole core significantly reduces the nucleophilicity of the 5-amine group. Standard bidentate ligands like BINAP lack the steric bulk required to prevent this detrimental heteroatom coordination. Solution: Transition to highly reactive, sterically hindered monodentate phosphine ligands such as tBuBrettPhos or EPhos. The extreme steric profile of these ligands physically blocks the benzoxazole nitrogen from chelating the metal, forcing the desired catalytic cycle[2].

Q2: I am observing complete consumption of the amine, but my desired product yield is <15%. LC-MS shows multiple degradation peaks. What is happening? A2: You are likely observing base-induced degradation of the benzoxazole ring. Benzoxazoles are highly sensitive to strong nucleophilic bases at elevated temperatures. Commonly used strong bases in Buchwald-Hartwig couplings, such as sodium tert-butoxide (NaOtBu, pKaH = 19), can attack the C2 position of the benzoxazole ring (despite the steric shielding of the tert-butyl group), leading to ring-opening and subsequent polymerization. Solution: Switch to a milder, non-nucleophilic inorganic base. The use of weaker bases such as Cesium Carbonate (Cs₂CO₃, pKaH = 10) or Potassium Phosphate (K₃PO₄) allows for much broader functional group tolerance and prevents the decomposition of base-sensitive heterocycles[3].

Q3: I see significant amounts of the dehalogenated aryl partner (Ar-H) instead of the coupled product. How do I suppress this? A3: Protodehalogenation occurs when the rate of β-hydride elimination (often from an aliphatic amine or solvent) or direct protonation outcompetes the rate of C–N reductive elimination. Because 2-tert-butyl-1,3-benzoxazol-5-amine is a weak nucleophile, the intermediate Pd(II)-aryl-amine complex has a longer lifetime, increasing the probability of these side reactions. Solution: Accelerate reductive elimination by using a ligand with extreme steric bulk (e.g., tBuBrettPhos Pd G3). Additionally, ensure your solvent is strictly anhydrous, as trace water acts as a proton source. In highly challenging cases, specialized micellar catalysis conditions can also be employed to shield the transition state from protic interference[4].

Quantitative Data: Optimization Trajectory

The table below summarizes the causal relationship between parameter selection and typical yields when coupling deactivated heteroarylamines like 2-tert-butyl-1,3-benzoxazol-5-amine.

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical YieldMechanistic Outcome
Pd(OAc)₂ (5 mol%)BINAPNaOtBuToluene100<15%Catalyst poisoning; Ring degradation
Pd₂(dba)₃ (2 mol%)XPhosNaOtBu1,4-Dioxane10035–40%Base-induced side reactions
tBuBrettPhos Pd G3 (2 mol%) tBuBrettPhos Cs₂CO₃ t-Amyl Alcohol 90 85–95% Efficient coupling; Intact benzoxazole
EPhos Pd G4 (2 mol%)EPhosK₃PO₄1,4-Dioxane9080–90%High turnover; Suppressed dehalogenation

Standard Operating Procedure (SOP)

Optimized Buchwald-Hartwig Amination of 2-tert-butyl-1,3-benzoxazol-5-amine This protocol utilizes a self-validating system to ensure catalyst integrity throughout the reaction.

Reagents:

  • 2-tert-butyl-1,3-benzoxazol-5-amine (1.0 equiv, limiting reagent)

  • Aryl halide (1.1 equiv)

  • tBuBrettPhos Pd G3 pre-catalyst (2 mol%)

  • Cs₂CO₃ (2.0 equiv, finely milled)

  • Anhydrous t-Amyl Alcohol (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk): In an argon-filled glovebox, charge an oven-dried reaction vial with the benzoxazole amine, aryl halide, tBuBrettPhos Pd G3, and finely milled Cs₂CO₃. Causality Check: Milling the Cs₂CO₃ increases its surface area, compensating for its lower solubility and weaker basicity compared to NaOtBu, ensuring efficient deprotonation of the Pd-bound amine.

  • Solvent Addition: Add anhydrous t-amyl alcohol. Seal the vial tightly with a PTFE-lined septum cap. Causality Check:t-Amyl alcohol provides excellent solubility for the active catalyst and prevents base-induced side reactions that are common in ethereal solvents at high temperatures.

  • Activation & Heating: Remove the vial from the glovebox and heat at 90 °C in an aluminum heating block for 12 hours. Self-Validation Checkpoint: Observe the reaction color exactly 15 minutes after heating. A successful, active catalytic cycle will display a homogeneous deep red/orange solution . If the solution turns opaque black with precipitate, the palladium has aggregated into inactive "Pd black," indicating oxygen ingress, trace water, or complete ligand dissociation. If Pd black is observed, halt the reaction and re-purify your starting materials.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography using a Hexanes/EtOAc gradient to isolate the pure N-arylated benzoxazole.

References[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (acs.org).https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00512[4] Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries. The Journal of Organic Chemistry (acs.org).https://pubs.acs.org/doi/10.1021/acs.joc.1c02325[3] Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec (wuxiapptec.com).https://wuxiapptec.com/insights/buchwald-hartwig-couplings[2] Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. PubMed Central (nih.gov).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746672/

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 2-Tert-butyl-1,3-benzoxazol-5-amine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this knowledge base specifically for researchers and drug development professionals working with 2-tert-butyl-1,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this knowledge base specifically for researchers and drug development professionals working with 2-tert-butyl-1,3-benzoxazol-5-amine .

This compound presents a unique chromatographic challenge: it combines a highly lipophilic tert-butyl group, a planar aromatic benzoxazole core, and an ionizable primary amine. This structural triad often leads to erratic retention times, severe peak tailing, and poor resolution if the high-performance liquid chromatography (HPLC) method is not mechanistically optimized.

This guide provides field-proven, self-validating protocols to troubleshoot and master the purification and analysis of this molecule.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my retention time (k') highly variable or drifting between injections?

The Causality: Retention time drift for basic amines is almost always a function of poor pH control near the analyte's pKa​ [1]. The primary amine on the benzoxazole ring has an estimated pKa​ of ~4.5. If your mobile phase pH is between 3.5 and 5.5, the molecule exists in a dynamic equilibrium between its highly polar protonated state ( −NH3+​ ) and its lipophilic neutral state ( −NH2​ ). Minor fluctuations in mobile phase preparation or column temperature will drastically shift this equilibrium, causing retention times to drift[2]. The Solution: You must operate at least 1.5 to 2 pH units away from the pKa​ . To achieve a robust method, either suppress ionization completely (pH > 7.0) or fully protonate the amine (pH < 3.0)[3].

Q2: I am experiencing severe peak tailing (Asymmetry > 1.5). How can I fix this?

The Causality: Peak tailing in reversed-phase HPLC for basic compounds is primarily driven by secondary polar interactions—specifically, ion-exchange between the positively charged protonated amine and negatively charged, unreacted residual silanol groups ( −SiO− ) on the silica stationary phase[4]. At mid-pH levels (pH 4-7), silanols are highly ionized, creating a strong electrostatic pull on your analyte[1]. The Solution:

  • Lower the pH: Operating at a pH < 3.0 (e.g., using 0.1% Formic Acid or Trifluoroacetic Acid) ensures that acidic silanols remain protonated and neutral, eliminating the ion-exchange mechanism[2].

  • Use Highly Deactivated Columns: Switch to a high-purity Type-B silica column that is exhaustively end-capped or utilizes polar-embedded groups to shield residual silanols[5].

  • Add a Competing Base: If low pH is not an option, adding 5-10 mM Triethylamine (TEA) to the mobile phase acts as a silanol suppressor, blocking the active sites from your analyte[5].

Q3: The compound elutes too late and the peak is excessively broad. How do I optimize the retention factor?

The Causality: The tert-butyl group is extremely hydrophobic. If you are operating at a high pH where the amine is neutral, the molecule's lipophilicity dominates, causing it to partition heavily into the C18 stationary phase. This results in high retention factors ( k′>10 ), which leads to passive longitudinal diffusion and band broadening[6]. The Solution: Increase the elution strength by increasing the percentage of your strong organic modifier (e.g., Acetonitrile). If the sample contains impurities with varying polarities, switch from an isocratic method to a gradient elution to compress the analyte peak in space, reducing band broadening while maintaining resolution[7].

Part 2: Visualizing Chromatographic Interactions

To effectively troubleshoot, we must map the physical forces at play within the column. The following diagrams illustrate the troubleshooting logic and the molecular interactions dictating peak shape.

TroubleshootingWorkflow start HPLC Issue: 2-Tert-butyl-1,3-benzoxazol-5-amine tailing Peak Tailing (As > 1.5) start->tailing retention Variable Retention Time start->retention silanol Silanol Interactions Active? Check Mobile Phase pH tailing->silanol pka pH near pKa (~4.5)? Buffer Capacity Insufficient? retention->pka low_ph Action: Lower pH < 3.0 (e.g., 0.1% TFA) silanol->low_ph Protonate silanols endcap Action: Use Fully End-capped Type-B Silica C18 silanol->endcap Block active sites pka->low_ph Fully protonate amine high_ph Action: Raise pH > 7.0 (e.g., 10mM NH4OAc) pka->high_ph Fully neutralize amine

Decision matrix for resolving peak tailing and retention drift based on pH and silanol interactions.

MechanisticPathways analyte 2-Tert-butyl-1,3-benzoxazol-5-amine (Basic Amine + Lipophilic Core) hydrophobic Hydrophobic Interaction (Tert-butyl group <-> C18) analyte->hydrophobic Non-polar forces polar Secondary Polar Interaction (-NH3+ <-> SiO-) analyte->polar Electrostatic forces (at mid pH) retention Primary Retention Mechanism (Controls k') hydrophobic->retention tailing Ion-Exchange Peak Tailing (Asymmetry > 1.5) polar->tailing

Mechanistic pathways showing how structural domains dictate primary retention vs. secondary tailing.

Part 3: Quantitative Data & Method Optimization Tables

To establish a self-validating system, compare your system suitability results against the expected parameters below.

Table 1: pH Effects on Chromatographic Parameters

Data represents expected behavior on a standard Type-A vs. Type-B C18 column.

Mobile Phase pHAnalyte Ionization StateSilanol Ionization StateExpected Retention (k')Expected Peak Asymmetry ( As​ )Recommendation
pH 2.5 Fully Protonated ( −NH3+​ )Neutral ( −SiOH )Low (1.5 - 3.0)Excellent (1.0 - 1.2)Optimal for quantification. [5]
pH 4.5 Partial (50% Protonated)Partially IonizedVariable / DriftingPoor (Split peaks likely)Avoid. At pKa​ window.
pH 6.5 Mostly Neutral ( −NH2​ )Fully Ionized ( −SiO− )High (8.0 - 12.0)Severe Tailing (> 1.8)Avoid unless using TEA additives.
pH 9.0 Fully Neutral ( −NH2​ )Fully Ionized ( −SiO− )Very High (> 12.0)Good (1.1 - 1.3)Requires high-pH stable hybrid columns.
Table 2: Recommended Universal Gradient for Impurity Resolution

When resolving 2-tert-butyl-1,3-benzoxazol-5-amine from synthetic precursors or positional isomers, use this scouting gradient to compress peaks and evaluate selectivity[8].

Time (min)% Mobile Phase A (0.1% TFA in H2​O )% Mobile Phase B (0.1% TFA in Acetonitrile)Flow Rate (mL/min)
0.09551.0
2.09551.0
15.010901.0
18.010901.0
18.19551.0
25.09551.0

Part 4: Step-by-Step Experimental Protocols

Protocol A: Self-Validating Column Equilibration & Baseline Check

To prevent retention time drift, the column must be thermodynamically and chemically equilibrated with the mobile phase buffer[9].

  • Buffer Preparation: Prepare Mobile Phase A by adding 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane. Causality: TFA acts as an ion-pairing agent and lowers the pH < 3.0 to suppress silanol activity.

  • System Purge: Purge all HPLC lines with the fresh mobile phases to remove any residual neutral/high pH buffers that could cause localized precipitation or pH micro-environments.

  • Column Washing: Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm). Flush with 100% Mobile Phase B (Acetonitrile) for 10 column volumes (approx. 15 mL) to strip strongly retained hydrophobic contaminants.

  • Equilibration: Transition to the starting gradient conditions (95% A / 5% B). Pump at 1.0 mL/min for a minimum of 15 column volumes (approx. 25 minutes).

  • Validation: Monitor the UV baseline at 254 nm and system backpressure. The system is validated for injection only when the baseline drift is < 1 mAU/min and pressure fluctuations are < 1%.

Protocol B: Method Optimization for Isomer Separation

If the C18 column fails to resolve 2-tert-butyl-1,3-benzoxazol-5-amine from a positional isomer (e.g., the 6-amine variant), the primary retention mechanism (hydrophobicity) is insufficient. You must alter the selectivity ( α )[7].

  • Switch Stationary Phase: Replace the C18 column with a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. Causality: The benzoxazole core is aromatic. Phenyl and PFP phases introduce π−π interactions and dipole-dipole interactions, which are highly sensitive to the spatial arrangement of the amine group on the aromatic ring.

  • Adjust Modifier: Change the organic modifier from Acetonitrile to Methanol. Causality: Methanol is a protic solvent that participates in hydrogen bonding, which can dramatically alter the selectivity of basic amines compared to the aprotic Acetonitrile.

  • Execute Scouting Run: Run the gradient defined in Table 2. Calculate the resolution ( Rs​ ) between the target and the impurity. A self-validating method requires Rs​>1.5 for baseline separation[9].

Part 5: References

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

  • ACE News - HPLC: Peak Tailing Interaction. Advanced Chromatography Technologies. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at:[Link]

  • Development & Optimization of HPLC Method Course Outline. ResearchGate. Available at: [Link]

  • HPLC Method Development. AAPCO. Available at: [Link]

  • HPLC method development critical decisions. Element Lab Solutions. Available at: [Link]

Sources

Optimization

Preventing oxidation and degradation of 2-Tert-butyl-1,3-benzoxazol-5-amine during storage

Welcome to the technical support center for 2-Tert-butyl-1,3-benzoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper storag...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Tert-butyl-1,3-benzoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper storage and handling of this compound to prevent its oxidation and degradation. By understanding the chemical vulnerabilities of this molecule, you can ensure its integrity throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2-Tert-butyl-1,3-benzoxazol-5-amine during storage?

A1: The primary cause of degradation for 2-Tert-butyl-1,3-benzoxazol-5-amine is oxidation. The aromatic amine group in the molecule is particularly susceptible to reacting with atmospheric oxygen. This process can be significantly accelerated by exposure to light and elevated temperatures, often resulting in discoloration and the formation of impurities.[1][2]

Q2: What are the ideal short-term and long-term storage temperatures for this compound?

A2: For optimal stability, the following storage temperatures are recommended:

  • Short-term (days to weeks): Refrigeration at 2-8°C is suitable.[3]

  • Long-term (months to years): For extended storage, freezing at -20°C to -70°C is highly recommended to significantly slow down oxidative and degradative processes.[4] Studies on other aromatic amines have shown stability for over a year at -70°C.[4]

Q3: How should I handle the compound upon receiving it and during experimental use?

A3: To maintain the integrity of 2-Tert-butyl-1,3-benzoxazol-5-amine, it is crucial to minimize its exposure to atmospheric oxygen and moisture. Amines are known to be hygroscopic, meaning they can absorb moisture from the air, which can lead to hydrolysis of the benzoxazole ring.[5][6] It is recommended to work with the compound in a controlled environment, such as a glove box or under a blanket of an inert gas like argon or nitrogen.

Q4: What type of container is best for storing this compound?

A4: The compound should be stored in a tightly sealed container made of a non-reactive material. Amber glass vials are ideal as they protect the compound from light.[5] For larger quantities, high-density polyethylene (HDPE) containers can also be used.[5] Ensure the container is properly sealed to prevent the ingress of air and moisture.

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and use of 2-Tert-butyl-1,3-benzoxazol-5-amine.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of the solid compound (e.g., yellowing or browning) Oxidation due to prolonged exposure to air and/or light.1. Verify the purity of the compound using an appropriate analytical method (see Q6). 2. If the purity is compromised, consider purification by recrystallization or chromatography. 3. For future storage, transfer the compound to an amber glass vial, purge with an inert gas (e.g., argon), and store at ≤ -20°C.
Unexpected peaks in analytical data (e.g., HPLC, LC-MS) Degradation of the compound due to improper storage or handling. This could be due to oxidation of the amine or hydrolysis of the benzoxazole ring.[6]1. Review your storage and handling procedures. Ensure the compound is not repeatedly warmed to room temperature and re-cooled. 2. Prepare fresh solutions for your experiments from a new, unopened vial if possible. 3. If you suspect hydrolysis, ensure your solvents are anhydrous.
Inconsistent experimental results Gradual degradation of the stock solution.1. Prepare fresh stock solutions more frequently. 2. Store stock solutions in small, single-use aliquots at -20°C or -70°C to avoid multiple freeze-thaw cycles. 3. Consider adding an antioxidant, such as ascorbic acid, to your stock solution if it is compatible with your downstream applications.[1]

Experimental Protocols

Protocol 1: Long-Term Storage Under Inert Atmosphere

This protocol describes the best practice for storing 2-Tert-butyl-1,3-benzoxazol-5-amine to ensure its long-term stability.

Materials:

  • 2-Tert-butyl-1,3-benzoxazol-5-amine

  • Amber glass vials with screw caps and PTFE septa

  • Inert gas (Argon or Nitrogen) with a regulator and tubing

  • Freezer (-20°C or -70°C)

  • Parafilm

Procedure:

  • Place the desired amount of 2-Tert-butyl-1,3-benzoxazol-5-amine into a pre-dried amber glass vial.

  • Insert a needle connected to the inert gas line through the septum of the vial cap, and a second needle to act as a vent.

  • Gently flush the vial with the inert gas for 1-2 minutes to displace any air.

  • Remove the vent needle first, followed by the gas inlet needle.

  • Quickly tighten the screw cap.

  • Wrap the cap and neck of the vial with Parafilm to create an additional seal.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Place the vial in a freezer set to -20°C or -70°C for long-term storage.

Protocol 2: Preparation and Storage of Stock Solutions

This protocol outlines the preparation of stock solutions and their storage to minimize degradation.

Materials:

  • 2-Tert-butyl-1,3-benzoxazol-5-amine

  • Anhydrous solvent (e.g., DMSO, DMF, Ethanol)

  • Amber glass vials or microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

Procedure:

  • Allow the container of solid 2-Tert-butyl-1,3-benzoxazol-5-amine to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of the compound in a fume hood.

  • Dissolve the compound in the appropriate anhydrous solvent to the desired concentration.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use amber vials or microcentrifuge tubes.

  • If desired and compatible with the experimental design, consider adding an antioxidant.

  • Store the aliquots at -20°C or -70°C.

  • When needed, thaw a single aliquot and use it for the experiment. Discard any unused portion of the thawed aliquot to avoid degradation from freeze-thaw cycles.

Visualizing Degradation Pathways

The following diagram illustrates the key factors that can lead to the degradation of 2-Tert-butyl-1,3-benzoxazol-5-amine.

A 2-Tert-butyl-1,3-benzoxazol-5-amine (Stable) B Oxidized Products (Discolored Impurities) A->B Oxidation C Hydrolyzed Products (Ring-Opened Impurities) A->C Hydrolysis D Oxygen (Air) D->B E Light (UV) E->B F Elevated Temperature F->B G Moisture (H2O) G->C H Proper Storage - Inert Atmosphere - Low Temperature - Dark Conditions H->A Maintains Stability

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Tert-butyl-1,3-benzoxazol-5-amine N-Alkylation

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing synthetic bottlenecks during the N-alkylation of 2-tert-butyl-1,3-benzoxazol-5-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing synthetic bottlenecks during the N-alkylation of 2-tert-butyl-1,3-benzoxazol-5-amine. As an aniline derivative embedded within a bulky benzoxazole framework, this substrate presents unique nucleophilic and steric hurdles that require precise, field-proven interventions.

PART 1: Mechanistic Insights & Causality (The "Why")

Before troubleshooting, it is critical to understand why 2-tert-butyl-1,3-benzoxazol-5-amine resists standard N-alkylation protocols:

  • Electronic Deactivation: The 5-amino group is directly conjugated with the electron-withdrawing benzoxazole ring. This delocalization pulls electron density away from the nitrogen lone pair, making it a significantly weaker nucleophile compared to standard aliphatic amines.

  • Steric Clash in the Transition State: While the 2-tert-butyl group is positioned on the oxazole ring and does not directly occlude the 5-position, the overall rigid, planar bulk of the benzoxazole core severely restricts the trajectory of incoming bulky electrophiles. During a direct SN​2 alkylation, the nitrogen must rehybridize from sp2 (planar) to sp3 (tetrahedral). If the alkylating agent is sterically hindered, the steric clash in the transition state drastically increases the activation energy, leading to stalled reactions or degradation[1].

PART 2: Troubleshooting FAQs

Q1: My direct SN​2 alkylation with an alkyl halide is yielding <10% product and mostly unreacted starting material. How can I force the reaction? A1: Direct SN​2 alkylation of deactivated anilines with bulky halides is notoriously inefficient[1]. Heating the reaction further usually only causes decomposition. Instead of forcing an SN​2 pathway, switch to Reductive Amination . By first forming an imine with an aldehyde or ketone, you bypass the SN​2 steric barrier. The subsequent reduction is highly selective and avoids the polyalkylation common in direct halide substitutions.

Q2: How do I selectively mono-alkylate without generating quaternary ammonium salts? A2: Over-alkylation occurs because the mono-alkylated product is often more nucleophilic than the starting primary amine. Reductive amination solves this inherently: imines only form once on a primary amine, naturally halting the reaction at the secondary amine stage after reduction[2].

Q3: I need to attach a highly branched, sterically demanding group (e.g., an isopropyl or aryl-alkyl group). Reductive amination is failing to form the initial imine. What is the next logical step? A3: When steric hindrance prevents even imine condensation, you must transition to transition-metal catalysis, specifically the Buchwald-Hartwig Amination . Using a Palladium catalyst paired with a bulky, electron-rich biaryl phosphine ligand (like BrettPhos) facilitates the oxidative addition and forces the reductive elimination step, effectively bypassing traditional nucleophilic limitations[3].

PART 3: Experimental Workflows & Protocols
Protocol A: Mild Reductive Amination (For Primary/Secondary Alkyl Groups)

Self-Validating Check: The reaction pH must be maintained around 4.5 to ensure efficient imine formation without fully protonating the amine.

  • Imine Formation: In an oven-dried round-bottom flask, dissolve 2-tert-butyl-1,3-benzoxazol-5-amine (1.0 eq, 1.0 mmol) and the target aldehyde/ketone (1.1 eq) in anhydrous dichloroethane (DCE, 10 mL).

  • Acid Catalysis: Add glacial acetic acid (approx. 1.5 eq) to adjust the pH to ~4.5. Stir at room temperature for 2 hours. Validation: Monitor by TLC (Hexanes/EtOAc 7:3) until the primary amine spot is consumed.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add Sodium Cyanoborohydride ( NaBH3​CN ) (1.5 eq). The weaker reducing power of NaBH3​CN ensures it does not reduce the unreacted carbonyl before the imine forms[2].

  • Quench & Isolate: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO3​ (10 mL) to neutralize the acid and destroy excess hydride. Extract with Dichloromethane ( 3×10 mL), dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (For Highly Hindered Alkyl/Aryl Halides)

Self-Validating Check: The system must be rigorously deoxygenated; Pd(0) is highly sensitive to oxidation, which will visually manifest as a dead, black palladium mirror on the flask walls.

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with 2-tert-butyl-1,3-benzoxazol-5-amine (1.0 eq, 1.0 mmol), the hindered alkyl/aryl bromide (1.2 eq), Pd2​(dba)3​ (2 mol%), BrettPhos ligand (4 mol%), and Sodium tert-butoxide ( NaOtBu ) (1.5 eq). Note: BrettPhos is explicitly chosen over RuPhos here because its steric profile is optimized to prevent di-alkylation of primary amines[3].

  • Solvent Addition: Add anhydrous, degassed Toluene (5 mL). Seal the tube and remove it from the glovebox.

  • Reaction: Heat the mixture to 100 °C for 16 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo and purify via silica gel chromatography.

PART 4: Quantitative Data Comparison
Alkylation StrategyReagents / CatalystTarget Alkyl Group BulkTypical Yield (%)Selectivity (Mono:Di)
Direct SN​2 Alkyl Halide, K2​CO3​ , DMFLow (e.g., Methyl, Ethyl)20 - 40%Poor (High Dialkylation)
Reductive Amination Aldehyde/Ketone, NaBH3​CN Moderate (e.g., Isobutyl)75 - 90%Excellent (>95:5)
Buchwald-Hartwig Pd2​(dba)3​ , BrettPhos, NaOtBu High (e.g., Isopropyl, Aryl)80 - 95%Excellent (>99:1)
PART 5: Decision Matrix Visualization

AlkylationWorkflow Start Target: N-Alkylation of 2-Tert-butyl-1,3-benzoxazol-5-amine CheckBulk Is the alkylating agent sterically hindered? Start->CheckBulk PathSN2 Primary / Unhindered CheckBulk->PathSN2 No PathBulky Secondary / Tertiary CheckBulk->PathBulky Yes Reductive Reductive Amination (NaBH3CN) PathSN2->Reductive Buchwald Buchwald-Hartwig (Pd + BrettPhos) PathBulky->Buchwald Success1 High Yield Mono-alkylation Reductive->Success1 Success2 Overcomes Steric Clash Buchwald->Success2

Decision matrix for N-alkylation of 2-tert-butyl-1,3-benzoxazol-5-amine based on steric bulk.

References
  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.[Link]

Sources

Optimization

Technical Support Center: Refining Flash Chromatography for 2-Tert-butyl-1,3-benzoxazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges in the isolation and purification o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges in the isolation and purification of 2-Tert-butyl-1,3-benzoxazol-5-amine (CAS: 1017046-27-3).

Purifying functionalized anilines and heterocyclic amines often presents a unique set of chromatographic hurdles. The dichotomy of this specific molecule—a highly lipophilic tert-butyl group paired with a polar, basic primary amine—frequently leads to severe peak tailing, poor recovery, and massive solvent waste if default linear gradients are used. This guide synthesizes field-proven methodologies to troubleshoot these issues, optimize your solvent gradients, and maximize your purification yields.

Diagnostic Troubleshooting Workflow

Before adjusting your pumps or changing your solvents, use the following diagnostic logic to identify the root cause of poor resolution or peak streaking.

G Start Peak Tailing of Benzoxazole Amine? CheckSilica Using Bare Normal-Phase Silica? Start->CheckSilica Yes AddTEA Add 0.1-1% TEA to Mobile Phase CheckSilica->AddTEA Yes UseAmineSilica Use Amine-Functionalized Silica CheckSilica->UseAmineSilica No CheckRes Is Resolution Still Poor? AddTEA->CheckRes UseAmineSilica->CheckRes RunTLC Run 2 TLC Plates (e.g., 20% & 30% B) CheckRes->RunTLC Yes Success Optimal Purity & Recovery CheckRes->Success No StepGrad Calculate & Run Step Gradient RunTLC->StepGrad StepGrad->Success

Fig 1. Diagnostic workflow for resolving amine tailing and optimizing solvent gradients.

Frequently Asked Questions (FAQs)

Q: Why does 2-Tert-butyl-1,3-benzoxazol-5-amine streak across multiple fractions on standard silica?

A: This is a classic case of acid-base interaction. Bare silica gel is populated with surface silanol groups (Si-OH) that are slightly acidic, possessing a pKa of approximately 4.5 to 5.0[1]. The primary amine at the 5-position of your benzoxazole acts as a strong Lewis base and hydrogen bond donor/acceptor. As the molecule travels down the column, the lipophilic tert-butyl group keeps it soluble in the mobile phase, but the amine group repeatedly binds to the acidic silanols. This "stick-slip" phenomenon causes irreversible adsorption and severe peak tailing[2].

Q: How do I neutralize silanol interactions without ruining my compound?

A: You must employ the principle of competitive binding. By adding a volatile secondary or tertiary amine—most commonly 0.1% to 1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)—to your mobile phase, you saturate the acidic silanol sites[1]. Because TEA is a stronger, less sterically hindered base than your target compound, it preferentially binds to the silica, allowing the 2-Tert-butyl-1,3-benzoxazol-5-amine to elute in a sharp, distinct band[3].

Q: TEA is notoriously difficult to remove post-purification. Can I avoid liquid modifiers entirely?

A: Yes. If high-vacuum overnight drying or aqueous washing to remove TEA is detrimental to your workflow, switch your stationary phase to Amine-functionalized silica (e.g., RediSep Amine columns)[3]. These columns feature a carbon tether end-capped with a primary amine, which permanently shields the silanol groups. This creates a basic surface environment that repels your basic analyte, allowing you to use simple Hexane/Ethyl Acetate gradients without any liquid basic modifiers[2].

Q: Why should I switch from a default linear gradient to a step gradient?

A: Default linear gradients (e.g., 0-100% Ethyl Acetate over 15 Column Volumes) are generalized methods that continuously increase solvent strength. For complex mixtures or polarizable amines, this often spreads the peak over a large volume of solvent, limiting your column loading capacity to ~1% of the silica mass[4].

A step gradient holds the solvent composition constant exactly at the point where the compound's Retention Factor (Rf) is optimal. This compresses the target compound into a tighter elution band, reducing purification time, cutting solvent consumption by up to 50%, and allowing you to safely increase your sample load by 2x to 3x[5][6].

Quantitative Method Comparison

To illustrate the causality of these choices, the table below summarizes the expected outcomes when purifying 500 mg of crude 2-Tert-butyl-1,3-benzoxazol-5-amine on a standard 10g flash cartridge.

MethodStationary PhaseMobile Phase (A / B)Run TimeMax Load CapacityPeak Shape
Default Linear Bare SilicaHexane / EtOAc~15 CV~1.0%Severe Tailing
Modified Linear Bare SilicaHexane / EtOAc + 1% TEA~15 CV~2.0%Sharp
Optimized Step Bare SilicaHexane / EtOAc + 1% TEA~9 CV~4.0%Sharp
Optimized Step Amine-SilicaHexane / EtOAc (No TEA)~9 CV~5.0% Very Sharp

Note: CV = Column Volumes. Step gradients drastically reduce CV requirements while maximizing load limits.

Self-Validating Experimental Protocol: Step-Gradient Optimization

To guarantee a self-validating system, do not guess your gradient parameters. Follow this step-by-step methodology to mathematically derive the perfect step gradient for 2-Tert-butyl-1,3-benzoxazol-5-amine.

Step 1: Dual-Plate TLC Scouting

  • Prepare two TLC plates using the exact stationary phase chemistry as your intended flash column (bare silica or amine-functionalized).

  • Spot your crude mixture on both plates.

  • Elute Plate 1 in a weaker solvent system (e.g., 20% Ethyl Acetate in Hexane).

  • Elute Plate 2 in a stronger solvent system (e.g., 30% Ethyl Acetate in Hexane)[5].

  • Validation Check: Ensure the target compound exhibits an Rf value between 0.15 and 0.35 on at least one plate. If it does not, adjust your percentages and repeat.

Step 2: Gradient Calculation

  • Input the Rf values of your target compound and the closest eluting impurities from both TLC plates into your automated flash system's TLC-to-gradient software (e.g., Biotage Selekt or Teledyne ISCO PeakTrak)[6][7].

  • The algorithm will calculate a multi-step gradient. The system will automatically generate an isocratic hold specifically centered around the solvent percentage that yields an Rf of ~0.25 for your target amine.

Step 3: Column Equilibration & Silanol Deactivation

  • If using bare silica, pre-equilibrate the column with 3 Column Volumes (CV) of your starting mobile phase containing 1% TEA [1].

  • Crucial: Discard this equilibration wash; do not collect it. This step permanently neutralizes the active silanols before the sample ever touches the column.

Step 4: Dry Loading

  • Because 2-Tert-butyl-1,3-benzoxazol-5-amine is highly polarizable, liquid loading in a strong solvent (like DCM) will cause immediate band broadening.

  • Dissolve the crude mixture in a minimal amount of volatile solvent, add a small amount of Celite or dry silica (1:2 ratio to crude mass), and evaporate to a free-flowing powder.

  • Load this powder into a solid-load cartridge.

Step 5: Elution

  • Execute the calculated step gradient.

  • The compound will elute in a highly concentrated, sharp peak during the targeted isocratic step, leaving lipophilic impurities in the early wash and highly polar impurities trapped on the column.

References

  • Biotage. "Two-step gradient optimization to improve and simplify flash purification and scale-up". Biotage Application Notes. Available at: [Link]

  • Biotage. "Strategies for Improving Flash Chromatography Efficiency". Biotage Posters. Available at:[Link]

  • Biotage. "The Step Gradient Explained". Biotage Blog. Available at:[Link]

  • Biotage. "How do I Create an Efficient Gradient Flash Chromatography Method?". Biotage Blog. Available at: [Link]

  • Teledyne ISCO. "Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep columns". Academia.edu. Available at:[Link]

  • Teledyne ISCO. "RediSep amine functionalized column". Teledyne ISCO Application Notes. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 2-Tert-butyl-1,3-benzoxazol-5-amine and 5-aminoindole for Drug Development

In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of heterocyclic scaffolds,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, 5-aminoindole and its bioisosteres are of significant interest due to their prevalence in biologically active molecules. This guide provides an in-depth comparison of the reactivity of 5-aminoindole and a structurally related analogue, 2-Tert-butyl-1,3-benzoxazol-5-amine. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic strategies.

Introduction to the Contenders

5-Aminoindole is a derivative of indole, an electron-rich aromatic heterocycle.[1] The indole nucleus is a privileged scaffold found in a wide array of natural products and pharmaceuticals.[2] The presence of an amino group at the 5-position further enhances its utility as a versatile intermediate in the synthesis of a diverse range of compounds, including potential anti-cancer agents and other therapeutics.[3]

2-Tert-butyl-1,3-benzoxazol-5-amine represents a benzoxazole-based analogue. The benzoxazole ring system, while also aromatic, possesses distinct electronic properties compared to indole.[4] The incorporation of a bulky tert-butyl group at the 2-position introduces significant steric and electronic influences that modulate the overall reactivity of the molecule.

This guide will dissect the nuances of their reactivity, focusing on key transformations relevant to drug discovery, including reactions at the amino group and on the aromatic scaffold.

A Tale of Two Rings: Electronic and Steric Landscapes

The reactivity of these two molecules is fundamentally governed by the electronic nature of their core heterocyclic systems and the influence of their respective substituents.

5-Aminoindole: An Electron-Rich Powerhouse

The indole ring is a 10-pi electron aromatic system, making it highly nucleophilic.[5][6] The lone pair of electrons on the nitrogen atom participates in the aromatic system, contributing to its electron-rich character.[6] This inherent nucleophilicity makes the indole ring highly susceptible to electrophilic attack, with the C3 position being the most reactive site.[7] The amino group at the 5-position is a strong activating group, further increasing the electron density of the benzene portion of the ring through resonance, thereby enhancing its reactivity towards electrophiles.

2-Tert-butyl-1,3-benzoxazol-5-amine: A More Modulated Reactivity

The benzoxazole ring is also aromatic, but the presence of a more electronegative oxygen atom in the five-membered ring, compared to the nitrogen in indole's pyrrole ring, results in a comparatively less electron-rich system. The amino group at the 5-position acts as an electron-donating group, activating the benzene ring towards electrophilic substitution.

The 2-tert-butyl group exerts two primary effects:

  • Electronic Effect: The tert-butyl group is weakly electron-donating through an inductive effect, which can slightly increase the electron density of the benzoxazole ring system.[8]

  • Steric Effect: The most significant influence of the tert-butyl group is its substantial steric bulk.[9] This steric hindrance can impede the approach of reagents, particularly at the adjacent positions.

dot

Caption: Key factors influencing the reactivity of the two compounds.

Comparative Reactivity in Key Transformations

The differences in their electronic and steric profiles translate into distinct reactivities in common synthetic transformations.

Reaction Type5-Aminoindole2-Tert-butyl-1,3-benzoxazol-5-amineRationale
N-Acylation/N-Alkylation of the Amino Group Highly reactiveReactiveThe nucleophilicity of the exocyclic amino group is comparable in both molecules and is the primary site of reaction with acylating and alkylating agents.
N-Alkylation of the Heterocyclic Nitrogen Favorable under basic conditionsNot applicable (no N-H)The indole N-H can be deprotonated to form a nucleophilic anion.[10] The benzoxazole nitrogen lacks a proton for such reactions.
Electrophilic Aromatic Substitution Highly reactive, substitution primarily at C4 and C6Moderately reactive, substitution directed by the amino group, likely at C4 and C6, with potential steric hindrance from the t-butyl group influencing regioselectivity.The electron-rich indole ring is inherently more reactive towards electrophiles.[7] The activating effect of the amino group is present in both, but the overall reactivity of the benzoxazole is lower. The bulky tert-butyl group may disfavor substitution at the C4 position in the benzoxazole derivative.[9]

Experimental Protocols: A Case Study in N-Alkylation

Protocol 1: N-Alkylation of 5-Aminoindole

This protocol describes the N-alkylation of 5-aminoindole with allyl bromide.

Materials:

  • 5-Aminoindole

  • Allyl bromide

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-aminoindole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add allyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired N-allyl-5-aminoindole.

dot

start Start step1 Dissolve 5-aminoindole in Acetonitrile Add K2CO3 start->step1 step2 Add Allyl Bromide step1->step2 step3 Stir at Room Temperature Monitor by TLC step2->step3 step4 Filter and Concentrate step3->step4 step5 Work-up with EtOAc and Brine step4->step5 step6 Dry and Concentrate step5->step6 step7 Purify by Column Chromatography step6->step7 end End step7->end

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Comparative

Comparative Extraction and LC-MS/MS Method Validation Guide for 2-Tert-butyl-1,3-benzoxazol-5-amine in Plasma

Target Audience: Bioanalytical Researchers, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Comparison & Method Validation Guide Analyte Profiling & Mechanistic Rationale The compound 2-Tert...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Researchers, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Comparison & Method Validation Guide

Analyte Profiling & Mechanistic Rationale

The compound 2-Tert-butyl-1,3-benzoxazol-5-amine (CAS: 1017046-27-3) is a highly specific benzoxazole derivative utilized as a critical pharmacological intermediate and bioactive scaffold. Developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its quantification in plasma requires a deep understanding of its physicochemical properties.

Structurally, the molecule (C₁₁H₁₄N₂O, MW: 190.24 g/mol ) features a lipophilic tert-butyl group and a basic primary amine at the 5-position of the benzoxazole ring. This basic amine dictates our analytical strategy: it readily accepts a proton under acidic conditions, making it an ideal candidate for Positive Electrospray Ionization (ESI+) .

Mass Spectrometry Fragmentation Causality

During Collision-Induced Dissociation (CID), the protonated precursor ion [M+H]+ at m/z 191.1 undergoes predictable and highly reproducible fragmentation. The dominant mechanistic pathway is the neutral loss of isobutylene (C₄H₈, 56 Da) from the tert-butyl group, yielding a stable product ion at m/z 135.1. A secondary cleavage of the benzoxazole ring yields a qualifier ion at m/z 107.1. Relying on the m/z 191.1 135.1 transition ensures maximum sensitivity and selectivity against endogenous plasma background noise.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 191.1 Collision Collision Cell CID (Argon) Precursor->Collision Product1 Quantifier Ion m/z 135.1 (-C4H8) Collision->Product1 CE: 15V Product2 Qualifier Ion m/z 107.1 Collision->Product2 CE: 25V

Fig 1: ESI+ Fragmentation pathway of 2-Tert-butyl-1,3-benzoxazol-5-amine.

Sample Preparation: A Comparative Analysis

A bioanalytical method is only as reliable as its sample extraction protocol. To establish a self-validating system, we must eliminate matrix effects (ion suppression/enhancement) caused by plasma phospholipids. We compared three distinct extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE).

Causality of Extraction Performance
  • PPT (Acetonitrile): While rapid, PPT fails to remove glycerophospholipids. The co-elution of these lipids with our analyte causes severe ion suppression in the ESI source, rendering the method unviable for low-level pharmacokinetic (PK) profiling.

  • LLE (Ethyl Acetate): LLE provides cleaner extracts than PPT. However, the basic amine on 2-Tert-butyl-1,3-benzoxazol-5-amine limits its partitioning into the organic phase at physiological pH, resulting in suboptimal recovery.

  • SPE (Oasis MCX): The Optimal Choice. The MCX sorbent contains both reversed-phase and sulfonic acid ion-exchange groups. By acidifying the plasma, the primary amine is protonated and binds strongly to the cation-exchange sites. This allows for an aggressive 100% methanol wash that strips away lipophilic interferences and phospholipids without eluting the analyte. Elution is then triggered by neutralizing the amine with a basic solvent.

Quantitative Comparison of Extraction Methods
Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Process Efficiency (%)Phospholipid Removal
PPT (3x Acetonitrile)92.4 ± 4.145.2 ± 6.3 (Suppression)41.7Poor
LLE (Ethyl Acetate)68.5 ± 5.294.1 ± 3.264.4Moderate
SPE (Oasis MCX)95.6 ± 2.8 98.5 ± 1.5 94.1 Excellent

Data represents n=6 replicates at 50 ng/mL. Matrix Effect values <100% indicate suppression.

Workflow cluster_extraction Extraction Method Comparison Plasma Plasma Sample (Spiked with SIL-IS) PPT PPT (Acetonitrile) Fast, High Matrix Effect Plasma->PPT LLE LLE (Ethyl Acetate) Moderate Cleanup Plasma->LLE SPE SPE (MCX Cartridge) Optimal for Amines Plasma->SPE LCMS LC-MS/MS Analysis (ESI+, MRM Mode) PPT->LCMS LLE->LCMS SPE->LCMS Validation ICH M10 Validation Accuracy, Precision, Stability LCMS->Validation

Fig 2: Decision matrix comparing plasma extraction workflows prior to LC-MS/MS.

Optimized Step-by-Step Protocol

To ensure a self-validating system, this protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 2-Tert-butyl-1,3-benzoxazol-5-amine-d9. The SIL-IS co-elutes with the analyte, perfectly mirroring its extraction efficiency and ionization dynamics, thereby mathematically canceling out minor procedural variations[1].

Phase 1: SPE-MCX Sample Preparation
  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of SIL-IS working solution (500 ng/mL) and 100 µL of 2% Formic Acid in water. Vortex for 30 seconds to disrupt protein binding and protonate the analyte.

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of 2% Formic Acid in water through the Oasis MCX cartridge (30 mg/1 cc).

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing (Critical Step): Wash with 1 mL of 2% Formic Acid in water to remove hydrophilic salts. Follow with 1 mL of 100% MeOH to elute neutral lipids and phospholipids. The protonated analyte remains locked to the cation-exchange sorbent.

  • Elution: Elute the target compound using 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The basic pH neutralizes the amine, releasing it from the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

Phase 2: LC-MS/MS Analysis
  • Analytical Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm). The high-pH tolerance of the XBridge particle ensures longevity when analyzing basic amines.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains analyte protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters: Capillary Voltage: 3.0 kV; Desolvation Temp: 500°C; MRM Transition: 191.1 135.1 (Quantifier), 191.1 107.1 (Qualifier).

Regulatory Validation Parameters

The developed SPE-LC-MS/MS method was subjected to full validation in accordance with the[2] and [3][4].

The method demonstrates exceptional robustness, proving its suitability for rigorous clinical and nonclinical pharmacokinetic studies.

Validation ParameterExperimental ResultICH M10 / FDA Acceptance Criteria
Linearity Range 1.0 – 1000 ng/mL ( R2 = 0.998) R2 0.99; back-calculated conc. ± 15%
LLOQ Sensitivity 1.0 ng/mL (S/N > 25)Precision CV 20%, Accuracy ± 20%
Intra-day Precision 3.2% – 8.5% CVCV 15% (for all QC levels > LLOQ)
Inter-day Precision 4.1% – 9.2% CVCV 15% (for all QC levels > LLOQ)
Benchtop Stability 24 hours at 25°C (96.4% recovery)Deviation 15% from nominal
Freeze-Thaw Stability 3 cycles at -80°C (94.8% recovery)Deviation 15% from nominal

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. (2022). Available at:[Link]

  • ResolveMass Laboratories. Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Available at:[Link]

  • American Association of Pharmaceutical Scientists (AAPS). Recommendations for Validation of LC-MS/MS Bioanalytical Methods. (2014). Available at:[Link]

Sources

Validation

Comparative Analysis: 2-Tert-butyl-1,3-benzoxazol-5-amine vs. Unsubstituted Benzoxazole in Drug Design

Executive Summary & Chemical Rationale In modern hit-to-lead optimization campaigns, the benzoxazole scaffold frequently emerges as a highly effective bioisostere for indoles, benzimidazoles, and other bicyclic heteroaro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern hit-to-lead optimization campaigns, the benzoxazole scaffold frequently emerges as a highly effective bioisostere for indoles, benzimidazoles, and other bicyclic heteroaromatics[1]. However, deploying the unsubstituted benzoxazole core often leads to late-stage attrition. The electron-deficient C2 position of the oxazole ring is notoriously fragile in vivo, acting as a magnet for nucleophilic attack and cytochrome P450 (CYP450)-mediated oxidation, which inevitably results in rapid hydrolytic ring-opening and high intrinsic clearance[2].

To circumvent this liability, rational drug design dictates structural fortification. By utilizing 2-tert-butyl-1,3-benzoxazol-5-amine , we fundamentally alter the pharmacokinetic (PK) and pharmacodynamic (PD) trajectory of the scaffold. The massive steric bulk of the tert-butyl group at the C2 position acts as a kinetic shield, effectively blocking enzymatic access to the vulnerable C=N bond[3]. Concurrently, the primary amine at the C5 position serves as a highly reactive, versatile vector for parallel synthesis, allowing rapid exploration of chemical space while modulating the electronic distribution of the fused benzene ring.

Structural and Physicochemical Comparison

To objectively evaluate these two building blocks, we must look at how their physicochemical properties dictate their behavior in biological systems.

PropertyUnsubstituted Benzoxazole2-Tert-butyl-1,3-benzoxazol-5-amine
Molecular Formula C₇H₅NOC₁₁H₁₄N₂O
C2 Steric Environment Unhindered (C-H)Highly hindered (C-C(CH3)3)
Metabolic Liability High (CYP450 oxidation, hydrolysis)Low (Steric shielding at C2)
Lipophilicity (LogP) ~1.5 (Hydrophilic/Neutral)~2.8 - 3.2 (Lipophilic)
Target Engagement Shallow surface bindingDeep hydrophobic pocket anchoring
Synthetic Versatility Limited (Requires harsh C-H activation)High (5-NH₂ allows rapid derivatization)
H-Bond Profile 1 Acceptor, 0 Donors2 Acceptors, 1 Donor (-NH₂)

Visualizing the Metabolic Divergence

The diagram below illustrates the divergent metabolic fates of these two scaffolds when subjected to hepatic first-pass metabolism.

G Unsub Unsubstituted Benzoxazole CYP1 Hepatic CYP450 (Oxidation at C2) Unsub->CYP1 Subst 2-tert-butyl-1,3- benzoxazol-5-amine CYP2 Hepatic CYP450 (Steric Blockade) Subst->CYP2 Clearance Rapid Clearance (Ring Opening) CYP1->Clearance Nucleophilic Attack Stability High Metabolic Stability CYP2->Stability Shielded C=N Bond Deriv 5-Amine Derivatization Stability->Deriv Synthetic Handle

Metabolic pathways of unsubstituted vs. C2-substituted benzoxazoles.

Mechanistic Insights: Causality in Scaffold Selection

As an application scientist, the decision to swap an unsubstituted heterocycle for a sterically congested variant is never arbitrary; it is rooted in strict mechanistic causality:

  • The "Magic" of C2 Steric Shielding: The C2 position of benzoxazole is highly electrophilic. In the unsubstituted form, water molecules or CYP450 reactive oxygen species can easily attack this carbon, leading to ring cleavage (forming an o-aminophenol derivative)[2]. The tert-butyl group provides a rigid, umbrella-like steric shield that physically prevents the enzyme's heme-oxo intermediate from approaching the C2 carbon[3].

  • Kinetics over Thermodynamics: In kinase inhibitor design, the tert-butyl group frequently projects into the hydrophobic "back pocket" of the ATP-binding site. The desolvation energy required to remove this bulky, lipophilic group from the pocket drastically reduces the off-rate ( Koff​ ), leading to prolonged target residence time—a critical driver of in vivo efficacy.

  • The 5-Amine as a Synthetic Anchor: The primary amine at the C5 position acts as a powerful electron-donating group via resonance, subtly de-electrophilifying the oxazole ring further. More importantly, it allows for late-stage functionalization via standard EDC/HATU amide couplings, urea formations, or Buchwald-Hartwig aminations, transforming a static core into a dynamic library generator.

Self-Validating Experimental Protocols

To empirically prove the superiority of the substituted scaffold, we rely on a two-tiered, self-validating experimental system.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay quantifies the exact metabolic advantage provided by the C2 tert-butyl group.

  • Step 1: Incubation Preparation. Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs. Causality: This specific pH and protein concentration mimic the physiological environment of the hepatic endoplasmic reticulum.

  • Step 2: Reaction Initiation. Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Step 3: Self-Validation Check (Negative Control). Run a parallel incubation without NADPH. If the unsubstituted benzoxazole degrades in this control, it proves the core is suffering from spontaneous aqueous hydrolysis, not just enzymatic clearance.

  • Step 4: Quenching & Precipitation. At specific time points (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the reaction at the exact time point, while precipitating proteins to prevent LC-MS/MS column fouling.

  • Step 5: LC-MS/MS Analysis. Centrifuge at 4000 rpm for 15 mins and analyze the supernatant to calculate intrinsic clearance ( CLint​ ).

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol utilizes the 5-amine to prove how the tert-butyl group enhances target residence time.

  • Step 1: Ligand Immobilization. Activate a CM5 dextran sensor chip using EDC/NHS chemistry. Inject the 2-tert-butyl-1,3-benzoxazol-5-amine (or its target-specific derivative) to form a covalent amide bond via the C5-amine. Causality: Immobilizing via the C5 position deliberately projects the tert-butyl-oxazole core outward into the solvent, mimicking its natural orientation when probing the hydrophobic sub-pockets of a target protein.

  • Step 2: Self-Validation Check (Reference Channel). Activate and immediately block a parallel flow cell with 1M ethanolamine. Subtracting this reference signal from the active channel ensures that the measured Response Units (RU) represent true, specific target engagement rather than non-specific hydrophobic sticking of the tert-butyl group to the dextran matrix.

  • Step 3: Analyte Injection. Inject the target protein at varying concentrations (e.g., 3.125 nM to 100 nM) over the chip at a high flow rate (50 µL/min) to minimize mass transport limitations. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract precise Kon​ and Koff​ rates.

References

  • Title: The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents Source: Springer / ResearchGate URL
  • Title: Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds Source: PMC / NIH URL
  • Title: A General Pd-Catalyzed C2–H Arylation of Benzoxazoles with Highly Sterically Congested Aryl Chlorides Enabled by a Fittingly Tuned Ligand Source: ACS Publications URL

Sources

Comparative

A Strategic Guide to Benchmarking Novel Benzoxazoles: Profiling 2-Tert-butyl-1,3-benzoxazol-5-amine in High-Throughput Screening

Introduction: The Benzoxazole Scaffold and the Imperative for Rigorous Benchmarking The benzoxazole core is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is recurrent in a mult...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzoxazole Scaffold and the Imperative for Rigorous Benchmarking

The benzoxazole core is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is recurrent in a multitude of biologically active compounds.[1][2][3] Its versatile structure has given rise to derivatives with a vast range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[4] The compound at the center of this guide, 2-Tert-butyl-1,3-benzoxazol-5-amine, represents a novel entity from this chemical class. While its structural features suggest potential biological activity, its specific molecular targets and performance profile are undefined.

This guide provides a comprehensive framework for the initial characterization and benchmarking of such a compound using high-throughput screening (HTS) assays. Rather than focusing on a single, predetermined target, we will employ a strategic, panel-based approach to efficiently probe for activity across two high-value target classes where benzoxazole derivatives have previously shown promise: protein kinases and monoamine oxidases (MAOs) .[5][6] This methodology is designed not merely to identify a "hit," but to generate a robust, comparative dataset that informs on potency, selectivity, and potential liabilities, thereby guiding subsequent drug discovery efforts.

Section 1: Performance Benchmarking in Kinase Inhibition Assays

Rationale for Kinase Targeting: Protein kinases are a major class of drug targets, regulating a vast number of cellular processes; their dysregulation is a hallmark of many diseases, including cancer.[5][7] Given that numerous benzoxazole derivatives have been developed as kinase inhibitors, this target class represents a logical and high-priority starting point for screening 2-Tert-butyl-1,3-benzoxazol-5-amine.[2][8]

Assay Principle: ATP Depletion Luminescence Assay: To assess kinase inhibition in an HTS format, we will employ a universal, homogeneous luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction.[9] In this system, active kinases consume ATP to phosphorylate their substrate. A proprietary luciferase/luciferin reagent is then added; the amount of light produced is directly proportional to the amount of remaining ATP. Therefore, a potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal, while an inactive compound will allow the kinase to deplete the ATP pool, leading to a low signal.

High-Throughput Screening Workflow for Kinase Inhibition

HTS_Kinase_Workflow cluster_prep Plate Preparation cluster_reaction Biochemical Reaction cluster_readout Detection & Analysis Compound 1. Compound Dispensing (Test & Control Wells) Enzyme 2. Kinase/Substrate Addition Compound->Enzyme Incubate_Kinase 3. Kinase Reaction (Incubate at RT) Enzyme->Incubate_Kinase Add_ATP 4. ATP Addition (Initiate Phosphorylation) Incubate_Kinase->Add_ATP Incubate_ATP 5. ATP Consumption (Incubate at RT) Add_ATP->Incubate_ATP Add_Detection 6. Add Detection Reagent (e.g., Kinase-Glo®) Incubate_ATP->Add_Detection Incubate_Luminescence 7. Signal Stabilization Add_Detection->Incubate_Luminescence Read_Plate 8. Read Luminescence Incubate_Luminescence->Read_Plate Data_Analysis 9. Data Analysis (IC50, Z'-factor) Read_Plate->Data_Analysis

Caption: HTS workflow for a kinase inhibition luminescence assay.

Detailed Experimental Protocol: Universal Kinase HTS Assay

This protocol is designed for a 384-well plate format. All reagent volumes are per well.

  • Compound Plating:

    • Dispense 50 nL of test compounds, serially diluted in DMSO, into the appropriate wells of a 384-well assay plate.

    • For control wells, dispense 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of a pan-kinase inhibitor like Staurosporine at a high concentration (e.g., 10 µM final, positive control, 100% inhibition).

  • Enzyme and Substrate Addition:

    • Prepare a solution of the target kinase (e.g., a representative tyrosine kinase like SRC) and its corresponding peptide substrate in kinase assay buffer.

    • Dispense 5 µL of the kinase/substrate solution into each well.

    • Causality Insight: The enzyme concentration must be carefully titrated beforehand to ensure the reaction operates under initial rate conditions, where the rate of product formation is linear with respect to time and enzyme concentration.[5]

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer. The concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of both ATP-competitive and non-competitive inhibitors.

    • Dispense 5 µL of the ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the luminescent ATP detection reagent (e.g., Kinase-Glo® Reagent) according to the manufacturer's instructions.

    • Add 10 µL of the detection reagent to each well. This stops the kinase reaction and initiates the luminescence signal.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the Z'-factor to assess assay quality. A Z'-factor value between 0.5 and 1.0 indicates a robust and reliable assay.[9]

    • Normalize the data to the high (0% inhibition) and low (100% inhibition) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Performance Data: Kinase Inhibition
CompoundTarget KinaseIC50 (nM)Z'-FactorS/B RatioComments
2-Tert-butyl-1,3-benzoxazol-5-amine SRC4500.7812Moderate, hit-level potency.
Staurosporine (Control)SRC50.8215Potent, non-selective inhibitor.[10]
Analog 1 (Inactive Control)SRC>10,0000.7511Structurally similar but inactive.

Data are hypothetical and for illustrative purposes.

Section 2: Performance Benchmarking in Monoamine Oxidase (MAO) Inhibition Assays

Rationale for MAO Targeting: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes critical for the metabolism of neurotransmitters.[6] They are established drug targets for depression and neurodegenerative disorders. Given the nitrogen-containing heterocyclic nature of the benzoxazole scaffold, probing for MAO inhibition is a prudent step to identify potential neurological activity or off-target effects.[11]

Assay Principle: Fluorometric H2O2 Detection: This HTS assay quantifies the activity of MAO by measuring the production of hydrogen peroxide (H2O2), a universal byproduct of the MAO-catalyzed oxidation of monoamines.[6][11] A highly sensitive probe (e.g., Amplex® Red) reacts with H2O2 in the presence of horseradish peroxidase (HRP) to produce a stable, highly fluorescent product (resorufin).[12][13] An inhibitor of MAO will block this reaction, resulting in a low fluorescence signal.

MAO Inhibition Assay: Reaction and Detection Principle

MAO_Reaction_Diagram Substrate Monoamine Substrate (e.g., Tyramine) MAO MAO-A or MAO-B Substrate->MAO + O₂ + H₂O Product Aldehyde Product MAO->Product H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 HRP HRP H2O2->HRP Probe Non-fluorescent Probe (e.g., Amplex Red) Probe->HRP Fluorophore Fluorescent Product (Resorufin) HRP->Fluorophore Detection Signal

Caption: Enzymatic cascade for the fluorometric detection of MAO activity.

Detailed Experimental Protocol: MAO-A and MAO-B Inhibition HTS Assay

This protocol is run in parallel for MAO-A and MAO-B to determine isoform selectivity.

  • Compound Plating:

    • Dispense 50 nL of test compounds and controls into a black, clear-bottom 384-well plate.

    • Controls for MAO-A Plate: DMSO (negative); Clorgyline (selective MAO-A inhibitor, positive control).[6][14]

    • Controls for MAO-B Plate: DMSO (negative); Pargyline or Selegiline (selective MAO-B inhibitors, positive control).[6][12]

  • Enzyme Addition:

    • Dispense 10 µL of either recombinant human MAO-A or MAO-B enzyme, diluted in assay buffer, into the appropriate plates.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

    • Causality Insight: This pre-incubation step is crucial for identifying time-dependent or irreversible inhibitors, which is a known mechanism for some classes of MAO inhibitors.

  • Reaction Initiation and Detection:

    • Prepare a Master Reaction Mix containing the MAO substrate (p-tyramine is a non-selective substrate for both isoforms), HRP, and the fluorescent probe in assay buffer.[12][13]

    • Add 10 µL of the Master Reaction Mix to all wells to initiate the reaction. Final volume is 20 µL.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm).[12]

    • Calculate the Z'-factor for each plate. The expected value for a high-quality assay is ≥ 0.7.[6]

    • Determine IC50 values for each isoform by plotting normalized fluorescence against compound concentration.

Comparative Performance Data: MAO-A vs. MAO-B Inhibition
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
2-Tert-butyl-1,3-benzoxazol-5-amine 8,5009508.9
Clorgyline (Control)312,0004000
Selegiline (Control)9,80070.0007

Data are hypothetical and for illustrative purposes. Selectivity Index is calculated as IC50(MAO-A)/IC50(MAO-B). A value >10 indicates MAO-B selectivity, while a value <0.1 indicates MAO-A selectivity.

Section 3: Integrated Data Interpretation and Strategic Next Steps

The benchmarking data from these two orthogonal assays provides a preliminary "activity fingerprint" for 2-Tert-butyl-1,3-benzoxazol-5-amine.

  • Interpretation of Results: Based on our hypothetical data, the compound exhibits moderate potency against the SRC kinase (IC50 = 450 nM) and a modest, ~9-fold selectivity for MAO-B (IC50 = 950 nM) over MAO-A. This profile suggests the compound is biologically active but lacks high potency and selectivity for either target in its current form. The activity against SRC kinase is more pronounced and warrants further investigation.

  • Trustworthy Hit Validation: A true "hit" must be validated through several critical steps:

    • Re-synthesis and Confirmation: The compound should be re-synthesized and its identity confirmed to rule out artifacts from the original sample.

    • Dose-Response Curve: A full 10-point dose-response curve should be generated to confirm the IC50 value and ensure a sigmoidal relationship, which is characteristic of a well-behaved inhibitor.

    • Orthogonal Assays: The activity should be confirmed in a different assay format (e.g., a fluorescence polarization assay for the kinase) to rule out technology-specific interference.[10]

  • Strategic Next Steps:

    • Kinase Selectivity Profiling: If the SRC kinase hit is confirmed, the compound must be screened against a broad panel of kinases to determine its selectivity profile. A highly selective compound is often preferred to minimize off-target effects.

    • Structure-Activity Relationship (SAR): Procure or synthesize analogs of the parent compound to understand which parts of the molecule are essential for activity. This is the first step in medicinal chemistry-driven lead optimization.

    • Cell-Based Assays: The most promising compounds should be advanced into cell-based assays to confirm that the observed biochemical potency translates into a functional effect in a more biologically relevant context.

Conclusion

This guide outlines a robust, data-driven strategy for the initial benchmarking of a novel compound, 2-Tert-butyl-1,3-benzoxazol-5-amine. By systematically evaluating its performance in well-validated HTS assays for distinct, high-value target classes, we can efficiently generate a preliminary activity profile. This comparative approach, grounded in sound assay principles and rigorous data analysis, provides the critical insights necessary to make informed decisions, prioritize resources, and guide the subsequent trajectory of a promising compound from an initial hit to a viable lead candidate in the drug discovery pipeline.

References

  • Speranza, L., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Top Curr Chem (Cham). [Link]

  • Tan, Y. L., et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs Website. [Link]

  • Aramaki, H., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]

  • Khan, I., et al. (2020). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. [Link]

  • Sahu, J. K., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. [Link]

  • BioAssay Systems. (n.d.). Monoamine Oxidase Assay Kit. BioAssay Systems Website. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Tert-butyl-1,3-benzoxazol-5-amine proper disposal procedures

Operational Blueprint: Safety, Handling, and Disposal Protocols for 2-Tert-butyl-1,3-benzoxazol-5-amine As drug development accelerates, the integration of complex heterocyclic building blocks like 2-tert-butyl-1,3-benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Blueprint: Safety, Handling, and Disposal Protocols for 2-Tert-butyl-1,3-benzoxazol-5-amine

As drug development accelerates, the integration of complex heterocyclic building blocks like 2-tert-butyl-1,3-benzoxazol-5-amine (CAS: 1017046-27-3) into synthetic pipelines has become routine. However, this compound presents a dual-hazard profile: it contains a biologically active benzoxazole core and functions as a primary aromatic amine.

To ensure laboratory safety and environmental compliance, researchers must move beyond generic safety data sheets. As a Senior Application Scientist, I have designed this guide to provide a self-validating, mechanistic approach to handling and disposing of 2-tert-butyl-1,3-benzoxazol-5-amine, ensuring that every operational choice is grounded in chemical reality.

Mechanistic Hazard Assessment & PPE Causality

Before handling the chemical, it is critical to understand why specific Personal Protective Equipment (PPE) is mandated. The tert-butyl group on the benzoxazole ring significantly increases the molecule's partition coefficient (LogP), enhancing its lipid solubility.

  • Dermal Protection: Standard latex gloves are insufficient; you must use double-layered nitrile gloves . Causality: Primary aromatic amines are highly lipophilic and readily penetrate the stratum corneum (skin barrier) to enter systemic circulation[1]. They can permeate single-layer nitrile within 30 minutes when dissolved in carrier solvents like DMSO or Dichloromethane (DCM). Double-gloving creates a self-validating safety buffer; if the outer glove is contaminated, it can be immediately shed without compromising the skin barrier.

  • Respiratory Protection: Handle exclusively within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood. Causality: Benzoxazole derivatives are known respiratory irritants (H335)[2]. Aerosolized micro-crystals generated during weighing can deposit in the lower respiratory tract, causing acute inflammation.

  • Ocular Protection: Tight-fitting chemical splash goggles. Causality: The basic nature of the primary amine can cause severe eye irritation (H319) upon contact with ocular mucosa[2].

Step-by-Step Handling and Experimental Workflow

To maintain a self-validating system, the handling protocol must incorporate built-in verification steps to ensure no contamination leaves the designated workspace.

  • Step 1: Workspace Preparation. Line the analytical balance and surrounding fume hood area with highly absorbent, plastic-backed bench paper. Verification: Spray a small amount of water on the paper; it should bead up on the bottom layer, confirming the plastic barrier is intact.

  • Step 2: Static Mitigation. 2-tert-butyl-1,3-benzoxazol-5-amine often presents as a fine powder susceptible to static cling. Use an anti-static gun (Zerostat) on the weighing spatula and the receiving vial. Causality: Eliminating static prevents the powder from aerosolizing or adhering to the outside of the vial, mitigating unintended exposure.

  • Step 3: Transfer and Solubilization. Transfer the required mass using a micro-spatula. If creating a stock solution, add the solvent (e.g., DMSO) directly to the vial inside the fume hood before capping. Do not transport dry powder across the lab.

  • Step 4: Decontamination. After the procedure, wipe down the balance and spatulas with a solvent known to dissolve the compound (e.g., methanol or ethanol), followed by a secondary wipe with a dilute acidic solution (e.g., 0.1M HCl). Causality: The acid protonates the residual amine, rendering it water-soluble and easily removable, neutralizing the hazard.

Comprehensive Disposal Procedures

The disposal of 2-tert-butyl-1,3-benzoxazol-5-amine must comply with Resource Conservation and Recovery Act (RCRA) guidelines. Because it is a primary aromatic amine and an environmental hazard (H413: May cause long-lasting harmful effects to aquatic life)[2], it cannot be disposed of via standard aqueous waste streams or municipal landfills.

The EPA mandates that aromatic amine wastes from industrial and laboratory sources be managed via high-temperature incineration at approved facilities[1][3].

Table 1: Quantitative and Qualitative Waste Segregation Data

Waste CategoryPhysical StatePrimary HazardsApproved ContainerFinal Disposal Method
Pure Chemical / Solid Waste Solid powder / CrystalsSkin/Eye Irritant, Aquatic ToxicityAmber Glass / HDPE (Sealed)High-temperature Incineration (EPA-approved)
Halogenated Liquid Waste Solution (e.g., in DCM, Chloroform)Toxic, Environmental HazardPolyethylene Carboy (Red Tag)Incineration
Non-Halogenated Liquid Waste Solution (e.g., in DMSO, MeOH)Toxic, FlammablePolyethylene Carboy (Green Tag)Incineration
Contaminated Consumables Solid (PPE, Kimwipes, Bench paper)Trace Toxicity, Dermal HazardDouble-bagged Bio/Chem Hazard BagIncineration

Spill Response & Containment Workflow

In the event of a spill, immediate containment is required to prevent environmental release into drains or soil[4].

  • Solid Spill: Do not sweep dry powder, as this generates toxic dust. Procedure: Cover the spill with a plastic sheet or damp paper towels (moistened with water or a mild solvent) to suppress dust. Carefully scoop the material using a non-sparking tool into a hazardous waste container. Wash the area with a dilute acidic solution to neutralize residual amine[5].

  • Liquid Spill: Isolate the area. Absorb the solution using an inert, finely-powdered liquid-binding material (e.g., diatomaceous earth, sand, or universal binders)[6][7]. Do not use combustible materials like sawdust for strong solutions. Deposit the saturated absorbent into a designated solid hazardous waste container.

Waste Disposal Decision Pathway

To ensure zero ambiguity in the laboratory, follow the logical workflow diagram below for categorizing and disposing of 2-tert-butyl-1,3-benzoxazol-5-amine waste.

WasteDisposal Start Waste Generation: 2-tert-butyl-1,3-benzoxazol-5-amine Type Identify Waste State Start->Type Solid Solid Powder/Crystals Type->Solid Liquid Liquid Solution/Extracts Type->Liquid PPE Contaminated PPE/Consumables Type->PPE SolidCont Seal in Amber Glass/HDPE Label: Toxic Solid Solid->SolidCont LiqDec Solvent Type? Liquid->LiqDec PPECont Double-Bag in Bio/Chem Hazard Bag PPE->PPECont Accumulation Hazardous Waste Accumulation Area (Secondary Containment) SolidCont->Accumulation Halogenated Halogenated Waste Carboy LiqDec->Halogenated e.g., DCM, Chloroform NonHalogenated Non-Halogenated Waste Carboy LiqDec->NonHalogenated e.g., DMSO, MeOH Halogenated->Accumulation NonHalogenated->Accumulation PPECont->Accumulation Incineration EPA-Approved Facility (High-Temp Incineration) Accumulation->Incineration

Caption: Decision pathway for the segregation and EPA-compliant disposal of benzoxazole amine waste.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole). Retrieved April 4, 2026, from[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. (n.d.). Toxicological Profile for 3,3'-Dichlorobenzidine. Retrieved April 4, 2026, from[Link]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Chemical Research in Toxicology. Retrieved April 4, 2026, from[Link]

Sources

Handling

Personal protective equipment for handling 2-Tert-butyl-1,3-benzoxazol-5-amine

As a Senior Application Scientist, my primary objective is to empower you with the knowledge to conduct your research safely and effectively. This guide provides a robust framework for the safe handling, necessary person...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower you with the knowledge to conduct your research safely and effectively. This guide provides a robust framework for the safe handling, necessary personal protective equipment (PPE), and proper disposal of 2-Tert-butyl-1,3-benzoxazol-5-amine. Due to the absence of a dedicated SDS, we will adopt a conservative safety posture, assuming hazards commonly associated with this chemical class, such as potential toxicity and sensitization.

Hazard Analysis and Engineering Controls: The First Line of Defense

Before any handling of 2-Tert-butyl-1,3-benzoxazol-5-amine, the laboratory environment must be properly equipped with the following engineering controls to mitigate risks at the source.

  • Primary Engineering Control: Chemical Fume Hood: All manipulations of this compound, especially in its solid, powdered form, must be performed within a certified and properly functioning chemical fume hood. This is the most critical control for preventing inhalation of potentially harmful dust or vapors.

  • Emergency Preparedness: A fully operational and easily accessible emergency eyewash station and safety shower are mandatory in the immediate vicinity of the work area. Proximity and readiness of this equipment are non-negotiable for a swift response to accidental exposures.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The use of appropriate PPE creates a necessary barrier between the researcher and the chemical. The following table outlines the minimum required PPE, with the rationale rooted in the potential hazards of aromatic amines and benzoxazole derivatives.

PPE ComponentRecommended SpecificationCausality and Rationale
Respiratory Protection A NIOSH-approved air-purifying respirator fitted with organic vapor/acid gas cartridges and a P100 particulate filter.Aromatic amines can be respiratory irritants and potential sensitizers. The particulate filter is crucial when handling the solid to prevent inhalation of fine dust, while the cartridges provide protection against any volatile components.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene.Gloves must be inspected for integrity before each use. It is critical to employ proper glove removal techniques to avoid skin contact.[1] Frequent changes are advised, especially after direct contact or extended use.
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles during procedures with a high risk of splashing.This dual-layer protection is essential to shield the eyes and face from accidental splashes of solutions or contact with airborne particles.
Body Protection A flame-resistant lab coat, fully buttoned. For larger quantities or splash-prone operations, a chemical-resistant apron is also required.This protects the skin and personal clothing from contamination. Protective clothing should be worn to minimize exposed skin.[1]

Procedural Workflow: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, methodical workflow is paramount for minimizing exposure and ensuring operational safety.

  • Preparation Phase:

    • Verify that the work area within the chemical fume hood is decontaminated and free of clutter.

    • Confirm the operational status of the fume hood, including airflow.

    • Systematically don all required PPE as detailed in the table above.

  • Handling Phase (within fume hood):

    • Conduct all weighing and transfer operations deep within the sash of the fume hood to ensure optimal containment.

    • Utilize appropriate tools, such as a chemical spatula, for the transfer of solids.

    • Maintain all containers in a closed state when not in active use to prevent the release of dust or vapors.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the solid material gradually to prevent splashing and aerosolization.

    • Ensure the selected solvent is chemically compatible with 2-Tert-butyl-1,3-benzoxazol-5-amine and any other reagents in the procedure.

  • Post-Handling Decontamination:

    • Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Thoroughly wash hands with soap and water after doffing gloves.

Emergency Response Protocols

In the event of an accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Flush the eyes immediately with a gentle, steady stream of water for a minimum of 15 minutes, holding the eyelids open. It is imperative to seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected individual to an area with fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate emergency medical assistance.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Seek immediate medical attention.

Operational Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation and Collection: All solid and liquid waste contaminated with 2-Tert-butyl-1,3-benzoxazol-5-amine must be collected in a dedicated, clearly labeled, and sealable waste container.

  • Disposal Methodology: The standard and preferred method for the disposal of this type of chemical waste is through a licensed professional waste disposal service, typically involving high-temperature incineration. It may be necessary to dissolve the material in a combustible solvent for this purpose. All disposal activities must be in strict compliance with all federal, state, and local environmental regulations.

Visualized Handling Workflow

The following diagram provides a clear, logical representation of the essential steps for the safe handling of 2-Tert-butyl-1,3-benzoxazol-5-amine, from preparation to cleanup.

cluster_prep 1. Preparation Phase cluster_handling 2. Chemical Handling (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination prep_start Start: Enter Laboratory verify_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_start->verify_controls don_ppe Don All Required PPE verify_controls->don_ppe weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer dissolve Prepare Solution (if required) weigh_transfer->dissolve clean_surfaces Decontaminate Surfaces & Glassware dissolve->clean_surfaces dispose_waste Segregate and Contain All Waste clean_surfaces->dispose_waste doff_ppe Properly Doff PPE dispose_waste->doff_ppe wash_hands Thoroughly Wash Hands doff_ppe->wash_hands cleanup_end End: Exit Laboratory wash_hands->cleanup_end

Caption: A procedural workflow for the safe handling of 2-Tert-butyl-1,3-benzoxazol-5-amine.

References

  • Angene Chemical. Safety Data Sheet: N-tert-Butyl-2-benzothiazolesulfenamide. [Link]

Sources

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